Technical Documentation Center

N-ethyl-4-methoxyaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-ethyl-4-methoxyaniline
  • CAS: 104-48-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N-Ethyl-4-methoxyaniline

Executive Summary N-ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine) is a highly versatile secondary aromatic amine utilized extensively as a synthon in organic synthesis, medicinal chemistry, and materials sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine) is a highly versatile secondary aromatic amine utilized extensively as a synthon in organic synthesis, medicinal chemistry, and materials science[1]. As a Senior Application Scientist, I approach the handling and synthesis of this compound by emphasizing the precise control of its bifunctional reactivity. This whitepaper provides an in-depth analysis of its structural dynamics, details field-proven synthetic protocols with their underlying mechanistic causality, and establishes self-validating analytical frameworks to ensure absolute batch-to-batch reproducibility.

Molecular Identity & Quantitative Physicochemical Data

At the molecular level, N-ethyl-4-methoxyaniline is defined by a nitrogen atom bonded to an aryl group, an ethyl group, and a single hydrogen atom[1]. The fundamental physicochemical properties, critical for downstream processing and chromatographic method development, are summarized in Table 1.

Table 1: Fundamental Physicochemical Properties

ParameterValue
Chemical Name N-ethyl-4-methoxyaniline
Synonyms N-ethyl-p-anisidine; Benzenamine, N-ethyl-4-methoxy-[2]
CAS Registry Number 104-48-3[3]
Molecular Formula C9H13NO[2]
Molecular Weight 151.21 g/mol
Monoisotopic Mass 151.09972 Da[4]
InChIKey MCPNIYHJPMRCQU-UHFFFAOYSA-N[2]
Physical State Yellow oil to low-melting solid (purity dependent)[2],[5]

Structural Dynamics & Chemical Reactivity

The reactivity of N-ethyl-4-methoxyaniline is governed by the synergistic electronic effects of its functional groups. The para-methoxy (-OCH₃) group acts as a strong electron-donating moiety via resonance (+M effect). This significantly enriches the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution, specifically directing incoming electrophiles to the position ortho to the amine.

Simultaneously, the secondary amine provides a highly nucleophilic center. The presence of the ethyl group increases the steric bulk compared to a primary amine, which can be leveraged to prevent over-alkylation during subsequent synthetic steps. Understanding this balance is critical: reactions must be carefully tuned to differentiate between N-functionalization (e.g., acylation) and ring-functionalization.

Advanced Synthetic Workflows & Causality

To ensure robust reproducibility, the following protocols detail two distinct synthetic pathways. Each step is grounded in mechanistic causality rather than empirical guesswork.

Classical Reductive Amination

Reductive amination is the industry standard for constructing the C-N bond in N-ethyl-4-methoxyaniline[1]. This two-step one-pot process involves the condensation of 4-methoxyaniline with acetaldehyde, followed by selective reduction.

Step-by-Step Protocol:

  • Imine Condensation: Dissolve 4-methoxyaniline (1.0 eq) and acetaldehyde (1.1 eq) in anhydrous methanol. Add a catalytic amount of glacial acetic acid to adjust the pH to ~4.5.

    • Causality: The mildly acidic environment protonates the carbonyl oxygen of the acetaldehyde, increasing its electrophilicity to facilitate nucleophilic attack by the primary amine. Crucially, pH 4.5 is high enough to prevent complete protonation of the amine, which would render it non-nucleophilic.

  • Selective Reduction: Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in portions.

    • Causality: NaBH₃CN is explicitly chosen over sodium borohydride (NaBH₄) because it is stable at pH 4.5 and selectively reduces the protonated iminium ion intermediate. It is insufficiently reactive to reduce the unreacted acetaldehyde, thereby preventing the formation of ethanol byproducts and maximizing the yield of the secondary amine[1].

  • Self-Validating Workup: Quench the reaction with 1M NaOH to neutralize the acid and destroy excess hydride. Extract with dichloromethane. In-process validation is achieved by spotting the organic layer on TLC; the complete disappearance of the highly polar primary amine confirms reaction completion.

ReductiveAmination A 4-Methoxyaniline + Acetaldehyde B Acid-Catalyzed Condensation (pH ~4.5) A->B C Iminium Ion Intermediate B->C D Selective Reduction (NaBH3CN) C->D E N-ethyl-4-methoxyaniline (Target Secondary Amine) D->E

Figure 1: Reductive amination pathway detailing selective iminium reduction.

Advanced Ruthenium-Catalyzed Mono N-Ethylation

For advanced applications requiring green chemistry principles, a tandem reduction/N-alkylation utilizing triethylamine as the alkyl donor and formic acid as the hydrogen source is highly effective[5].

Step-by-Step Protocol:

  • Catalyst Activation: In a pressure tube under argon, combine 4-methoxyaniline (0.25 mmol), [Ru(2-methylallyl)₂(COD)] (2.0 mol %), triphos ligand (4.0 mol %), and Al(OTf)₃ (5 mol %) in n-heptane (1.0 mL)[5].

  • Reagent Addition: Introduce a mixture of formic acid and triethylamine (HCO₂H/NEt₃, 5:2 ratio, 135 μL)[5].

  • Tandem Reaction: Heat the sealed system to 135 °C for 2 hours[5].

    • Causality: Triethylamine undergoes Ru-catalyzed C-N bond cleavage to act as the ethylating agent. Formic acid decomposes in situ to provide a steady, mild source of hydrogen for transfer hydrogenation. The steric environment of the Ru-triphos complex strictly limits the reaction to mono-N-alkylation, completely preventing the formation of unwanted tertiary amines[5].

  • Purification: Isolate via silica gel chromatography (n-heptane to n-heptane:AcOEt 8:1) to yield the product as a yellow oil[5].

RuCatalysis A 4-Methoxyaniline + NEt3 + HCO2H B [Ru(2-methylallyl)2(COD)] + Triphos Activation A->B C C-N Cleavage of NEt3 & Transfer Hydrogenation B->C D Mono N-Ethylation (135 °C, 2h) C->D E N-ethyl-4-methoxyaniline (High Yield, No Tertiary Amine) D->E

Figure 2: Ru-catalyzed tandem reduction and mono N-alkylation using NEt3.

Analytical Characterization & Self-Validating Systems

A protocol is only as trustworthy as its analytical validation. To ensure the integrity of the synthesized N-ethyl-4-methoxyaniline, the system must be self-validating through orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides a definitive structural map of the molecule. The absence of an aldehyde proton signal (~9.8 ppm) and the presence of the distinct ethyl splitting pattern validate the success of the reductive amination.

Table 2: ¹H NMR Validation Parameters (400 MHz, CDCl₃) [6]

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Validation
Aromatic (ortho to OMe) 6.78Doublet (d)2H9.2Confirms para-substitution
Aromatic (ortho to NH) 6.58Doublet (d)2H8.8Confirms para-substitution
Methoxy (-OCH₃) 3.74Singlet (s)3H-Validates intact ether linkage
Ethyl (-CH₂-) 3.11Quartet (q)2H7.2Validates N-alkylation
Ethyl (-CH₃) 1.23Triplet (t)3H7.2Validates terminal methyl
Mass Spectrometry (MS) & Collision Cross Section

High-resolution mass spectrometry (HRMS) coupled with ion mobility provides exact mass and spatial validation. The protonated adduct [M+H]⁺ is observed at exactly m/z 152.10700[4]. Furthermore, the predicted Collision Cross Section (CCS) value for the[M+H]⁺ adduct is 130.7 Ų[4]. Utilizing CCS values acts as a secondary self-validating parameter to differentiate the target compound from isobaric impurities that may have formed during synthesis.

References

  • PubChemLite, "N-ethyl-4-methoxyaniline (C9H13NO)",[Link]

  • The Journal of Organic Chemistry (ACS Publications), "Ruthenium-Catalyzed Selective Mono N-Ethylation of Arylamines and Tandem Reduction/N-Ethylation of Nitroarenes Using Triethylamine and Formic Acid",[Link]

  • Organometallics (ACS Publications), "Alkylation of Aromatic Amines with Trialkyl Amines Catalyzed by a Defined Iridium Complex with a 2-Hydroxypyridylmethylene Fragment", [Link]

Sources

Exploratory

Spectroscopic Elucidation of N-Ethyl-4-methoxyaniline: A Comprehensive ¹H and ¹³C NMR Technical Guide

Executive Summary N-ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine) is a critical bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), advanced material...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine) is a critical bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals. Accurate structural verification of this compound is paramount for quality control in drug development pipelines. This whitepaper provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic profiles of N-ethyl-4-methoxyaniline, detailing the quantum mechanical causality behind its chemical shifts, spin-spin coupling networks, and standardized acquisition protocols.

Molecular Architecture and Electronic Environment

The structural core of N-ethyl-4-methoxyaniline consists of a central benzene ring functionalized with two strongly electron-donating groups (EDGs) in a para (1,4) relationship: a methoxy group (–OCH₃) and an ethylamino group (–NHCH₂CH₃).

Causality of Chemical Shifts: Both heteroatom substituents possess lone pairs that donate electron density into the aromatic π -system via resonance (+M effect). This influx of electron density significantly shields the aromatic protons and carbons, pushing their resonant frequencies upfield relative to unsubstituted benzene. Conversely, the inductive electron-withdrawing nature (–I effect) of the highly electronegative oxygen and nitrogen atoms intensely deshields the directly attached ipso-carbons and adjacent aliphatic protons[1].

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of N-ethyl-4-methoxyaniline provides a distinct, quantifiable map of its hydrogen environments. The data presented below is calibrated at 400 MHz in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for N-Ethyl-4-methoxyaniline (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
6.77 – 6.81Multiplet (AA'BB')2H~8.8 (apparent)Aromatic CH (C3, C5)
6.57 – 6.61Multiplet (AA'BB')2H~8.8 (apparent)Aromatic CH (C2, C6)
3.75Singlet (s)3HMethoxy (–OCH₃)
3.31Broad Singlet (br s)1HAmine (–NH–)
3.11Quartet (q)2H7.6Ethyl (–CH₂–)
1.24Triplet (t)3H6.8Ethyl (–CH₃)
Mechanistic Insights & Signal Logic
  • The AA'BB' Aromatic System: While often misclassified as a pair of simple doublets, the aromatic protons in this para-disubstituted system are chemically equivalent but magnetically non-equivalent. Because the chemical shift difference ( Δν ) between the two sets of protons is relatively small compared to their coupling constant ( J ), second-order quantum mechanical effects emerge. This results in complex multiplet structures (the "roof effect") characteristic of an AA'BB' spin system[2].

  • Quadrupolar Relaxation of the Amine: The –NH– proton at δ 3.31 ppm appears as a broad singlet. This broadening is caused by two compounding factors: the rapid quadrupolar relaxation of the adjacent ¹⁴N nucleus (spin I=1 ) and the intermediate rate of intermolecular proton exchange with trace moisture in the solvent.

  • Aliphatic Splitting: The ethyl group follows strict first-order n+1 splitting rules. The methylene (–CH₂–) protons are split into a quartet by the adjacent methyl group, while the methyl (–CH₃) protons are split into a triplet by the methylene protons.

Signal_Logic cluster_1H ¹H NMR Signal Assignments Substrate N-ethyl-4-methoxyaniline H_MeO –OCH₃ Singlet, ~3.75 ppm Substrate->H_MeO Deshielded by O H_Ar Aromatic CH AA'BB', ~6.6-6.8 ppm Substrate->H_Ar Shielded by EDGs H_CH2 –CH₂– Quartet, ~3.11 ppm Substrate->H_CH2 ³J Coupled to CH₃ H_CH3 –CH₃ Triplet, ~1.24 ppm Substrate->H_CH3 ³J Coupled to CH₂ H_NH –NH– Broad Singlet, ~3.3 ppm Substrate->H_NH Exchangeable

Caption: Signal assignment logic and spin-spin coupling map for N-ethyl-4-methoxyaniline.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides an orthogonal verification of the molecular skeleton. Because ¹³C has a low natural abundance (~1.1%), the spectrum is acquired using broadband proton decoupling, yielding sharp singlets for each unique carbon environment.

Table 2: ¹³C NMR Data for N-Ethyl-4-methoxyaniline (100.5 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
152.00Quaternary (C)C4 (ipso to –OCH₃)
142.65Quaternary (C)C1 (ipso to –NHEt)
114.81Methine (CH)C3, C5 (Aromatic)
114.09Methine (CH)C2, C6 (Aromatic)
55.77Primary (CH₃)Methoxy (–OCH₃)
39.43Secondary (CH₂)Ethyl (–CH₂–)
14.95Primary (CH₃)Ethyl (–CH₃)
Mechanistic Insights & Signal Logic
  • Extreme Deshielding of Ipso-Carbons: The carbon atoms directly attached to the heteroatoms (C1 and C4) are stripped of electron density via the inductive effect, pushing them far downfield to 142.65 ppm and 152.00 ppm, respectively. The higher electronegativity of oxygen relative to nitrogen explains why C4 is shifted further downfield than C1[1].

  • Resonance Shielding of Ortho-Carbons: The +M resonance effect of the methoxy and ethylamino groups heavily shields the remaining aromatic carbons. Standard benzene resonates at 128.5 ppm, but C2, C3, C5, and C6 in this molecule are driven upfield to ~114 ppm.

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and high-fidelity spectral data, the following self-validating methodology must be strictly adhered to. This protocol is designed to prevent common artifacts such as poor lineshape or missing quaternary carbon signals[3].

Step 1: Sample Preparation & Self-Validation

  • Action: Weigh 15 mg (for ¹H) or 40 mg (for ¹³C) of highly purified N-ethyl-4-methoxyaniline. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Check: Visually inspect the solution against a light source. The solution must be optically clear. Any suspended particulates will distort the magnetic field homogeneity, ruining the resolution of the AA'BB' multiplet. Filter through a glass wool plug if necessary.

Step 2: Instrument Tuning & Shimming

  • Action: Transfer the solution to a high-quality 5 mm NMR tube and insert it into the spectrometer (e.g., 400 MHz). Lock the instrument to the deuterium frequency of the CDCl₃ solvent.

  • Validation Check: Perform gradient shimming (top-shim) and manually optimize the Z1 and Z2 shims. A successful shim is validated by a stable, non-fluctuating lock signal level and a TMS peak width at half-height (FWHM) of < 1.0 Hz.

Step 3: Data Acquisition Parameters

  • ¹H NMR: Acquire 16–64 transients using a 30° excitation pulse. Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation between pulses.

  • ¹³C NMR: Acquire 512–1024 transients using a WALTZ-16 proton decoupling sequence. Critical: Extend the D1 delay to 2.5–3.0 seconds. Quaternary carbons (C1 and C4) lack attached protons to facilitate dipole-dipole relaxation; a short D1 will cause these peaks to artificially integrate to zero or disappear entirely into the baseline noise.

Step 4: Processing & Calibration

  • Action: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). For ¹³C, apply a 1.0 Hz exponential line-broadening function prior to FT to enhance the signal-to-noise ratio. Manually phase the spectrum to ensure symmetrical peak bases. Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

NMR_Workflow A 1. Sample Purification (Chromatography) B 2. Solvent Selection (CDCl₃ + TMS) A->B C 3. Sample Dissolution (15-40 mg) B->C D 4. Tube Preparation (5 mm NMR Tube) C->D E 5. Spectrometer Tuning (Lock, Shim, Tune) D->E F 6. Data Acquisition (¹H & ¹³C Parameters) E->F G 7. FID Processing (FT, Phasing, Calibration) F->G

Caption: Workflow for standard ¹H and ¹³C NMR sample preparation and spectral acquisition.

References

Sources

Foundational

Physicochemical Profiling of N-Ethyl-4-methoxyaniline: Molecular Weight, Boiling Point Dynamics, and Analytical Protocols

Executive Summary In the realm of drug development and advanced organic synthesis, the precise physicochemical characterization of intermediate compounds is paramount. N-ethyl-4-methoxyaniline (also known as N-ethyl-p-an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and advanced organic synthesis, the precise physicochemical characterization of intermediate compounds is paramount. N-ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine, CAS: 104-48-3) is a critical secondary amine utilized in the synthesis of kinase inhibitors, heterocycles, and specialized dyes[1][2]. As a Senior Application Scientist, I approach the characterization of this compound not merely as a collection of static metrics, but as a dynamic interplay of molecular forces. This whitepaper provides an in-depth analysis of its molecular weight and boiling point, explaining the structural causality behind these properties and detailing field-proven, self-validating protocols for their determination.

Chemical Identity and Structural Thermodynamics

Molecular Weight Causality

The molecular formula for N-ethyl-4-methoxyaniline is C₉H₁₃NO . The exact molecular weight is calculated based on its atomic constituents:

  • Carbon (9 × 12.011) = 108.099 g/mol

  • Hydrogen (13 × 1.008) = 13.104 g/mol

  • Nitrogen (1 × 14.007) = 14.007 g/mol

  • Oxygen (1 × 15.999) = 15.999 g/mol

  • Total Molecular Weight = 151.21 g/mol [2][3]

The molecular weight of 151.21 g/mol places this compound in an optimal range for acting as a modular building block in larger active pharmaceutical ingredients (APIs). Its relatively low mass ensures that when coupled with other pharmacophores, the final drug candidate remains compliant with Lipinski’s Rule of Five.

Boiling Point Dynamics

The boiling point of an organic molecule is dictated by its intermolecular forces. N-ethyl-4-methoxyaniline features a secondary amine (-NH-) and a methoxy group (-OCH₃) situated on a benzene ring.

  • Hydrogen Bonding vs. Steric Hindrance: While the secondary amine is capable of hydrogen bonding, the bulky ethyl group provides steric hindrance that disrupts optimal hydrogen bond network formation compared to primary amines like p-anisidine.

  • Thermal Degradation Risk: Due to the electron-donating nature of the methoxy group, the aromatic ring is highly activated. At atmospheric pressure, the boiling point would theoretically exceed 240°C, a temperature at which the compound is highly susceptible to thermal oxidation and decomposition.

  • Vacuum Distillation Necessity: To bypass thermal degradation, the boiling point is depressed using reduced pressure. Literature establishes the boiling point at 130°C at 12 mmHg and 95–99°C at 3.5 mmHg .

Quantitative Data Summary

The following table synthesizes the core physicochemical data for N-ethyl-4-methoxyaniline to facilitate rapid reference during experimental design[2][3].

PropertyValue / DescriptionAnalytical Significance
Chemical Name N-ethyl-4-methoxyanilineIUPAC standard nomenclature
CAS Registry Number 104-48-3Unique substance identifier
Molecular Formula C₉H₁₃NODefines stoichiometric ratios
Molecular Weight 151.21 g/mol Crucial for molarity/yield calculations
Boiling Point (12 mmHg) 130 °CStandard vacuum distillation target
Boiling Point (3.5 mmHg) 95 – 99 °CHigh-vacuum distillation target
Boiling Point (20 mmHg) 135 – 140 °CLow-vacuum distillation target

Experimental Protocols: A Self-Validating Analytical System

To ensure absolute trustworthiness in drug development workflows, the determination of physical properties must be a self-validating system. The following protocols pair thermal separation (purification) with orthogonal mass spectrometry (identification).

Protocol A: Vacuum Distillation for Boiling Point Verification

Causality: Standard distillation exposes activated anilines to excessive heat, leading to polymerization. Vacuum distillation lowers the boiling point, preserving molecular integrity while separating the target from unreacted starting materials.

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble a short-path distillation apparatus equipped with a Vigreux column, a highly accurate digital thermocouple, and a vacuum pump with a cold trap.

  • Sample Loading: Transfer 50 mL of crude N-ethyl-4-methoxyaniline into the distillation flask. Add PTFE boiling chips to prevent bumping.

  • Vacuum Application: Engage the vacuum pump and stabilize the system pressure at exactly 12 mmHg . Monitor for leaks.

  • Gradual Heating: Apply heat via a heating mantle. Slowly ramp the temperature to avoid thermal shock.

  • Fraction Collection: Discard the initial "heads" (often containing residual solvents or water). Once the vapor temperature stabilizes at 130°C , swap the receiving flask to collect the pure "heart" fraction.

  • Validation: A stable temperature plateau at 130°C under 12 mmHg confirms the boiling point and indicates high purity.

Protocol B: LC-MS for Molecular Weight Confirmation

Causality: Electrospray Ionization (ESI) is selected over Electron Impact (EI) to prevent the fragmentation of the ethyl group from the secondary amine. ESI provides a soft ionization environment, yielding an intact parent ion.

Step-by-Step Methodology:

  • Sample Preparation: Take a 10 µL aliquot of the purified fraction from Protocol A. Dilute to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Instrument Calibration: Calibrate the mass spectrometer using a standard tuning mix to ensure mass accuracy within 5 ppm.

  • Injection and Ionization: Inject the sample into the LC-MS system operating in positive ESI mode (ESI+).

  • Spectral Analysis: Extract the chromatogram and analyze the mass spectrum. A robust [M+H]⁺ peak at m/z 152.2 self-validates the theoretical molecular weight of 151.21 g/mol .

Mechanistic Workflow Visualization

The following diagram illustrates the logical relationship between the physical separation based on boiling point and the orthogonal verification of molecular weight.

G Start N-ethyl-4-methoxyaniline (Crude Synthesis) VacDist Vacuum Distillation (12 mmHg) Start->VacDist Thermal Separation BP_Det Boiling Point Validation (130°C fraction) VacDist->BP_Det Isolate pure target MS_Prep Sample Preparation (MeOH Dilution) BP_Det->MS_Prep Orthogonal testing MS_Analysis ESI-MS Analysis (Positive Mode) MS_Prep->MS_Analysis Ionization MW_Det Molecular Weight Confirmation (m/z 152.1 [M+H]+) MS_Analysis->MW_Det Spectral output

Caption: Workflow for the purification and physicochemical validation of N-ethyl-4-methoxyaniline.

References

  • Title: Untitled - ElectronicsAndBooks (Literature Boiling Point Data) Source: electronicsandbooks.com URL: [Link]

Sources

Exploratory

Crystal structure and thermodynamic stability of N-ethyl-4-methoxyaniline

An In-Depth Technical Guide to the Crystal Structure and Thermodynamic Stability of N-ethyl-4-methoxyaniline Abstract N-ethyl-4-methoxyaniline is a substituted aniline derivative that serves as a valuable intermediate in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Thermodynamic Stability of N-ethyl-4-methoxyaniline

Abstract

N-ethyl-4-methoxyaniline is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1] A comprehensive understanding of its solid-state properties, including its precise three-dimensional crystal structure and thermodynamic stability, is paramount for ensuring purity, optimizing reaction conditions, predicting shelf-life, and meeting regulatory standards in drug development and materials science. This technical guide provides a detailed framework for the characterization of N-ethyl-4-methoxyaniline, presenting both the theoretical underpinnings and practical, field-proven protocols for its structural elucidation and thermal analysis. We delve into the causality behind key experimental choices in Single-Crystal X-ray Diffraction (SC-XRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), offering a self-validating system for researchers. This document is intended for scientists and professionals in drug development and chemical research who require a robust, integrated approach to solid-state characterization.

Introduction to N-ethyl-4-methoxyaniline

Chemical Identity and Significance

N-ethyl-4-methoxyaniline, also known as N-ethyl-p-anisidine, is an aromatic compound featuring a secondary amine and a methoxy group attached to a benzene ring. These functional groups make it a versatile precursor for a range of chemical transformations.[1] Its structure is a common scaffold in medicinal chemistry and a building block for specialized polymers and dyes.[1] A thorough characterization of its physical properties is therefore essential for its effective application.

Table 1: Chemical and Physical Properties of N-ethyl-4-methoxyaniline

Property Value Source
CAS Number 104-48-3 [2][3]
Molecular Formula C₉H₁₃NO [4][5]
Molecular Weight 151.21 g/mol [3][4]
InChI Key MCPNIYHJPMRCQU-UHFFFAOYSA-N [3][5]

| Appearance | Solid |[3] |

The Imperative of Structural and Thermodynamic Analysis

In the pharmaceutical and materials science sectors, the solid-state form of a molecule is as critical as its chemical identity. The crystal structure dictates how molecules pack together, influencing properties like solubility, bioavailability, and mechanical strength. Thermodynamic stability determines the material's response to thermal stress, which is crucial for processing, storage, and safety.[6][7] An integrated analysis provides a complete picture of the molecule's behavior, enabling rational design and process optimization.

Elucidation of Crystal Structure

The most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).[8] This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure-property relationships.[9]

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is contingent on a meticulously executed workflow, from sample preparation to data analysis. Each step is designed to preserve the integrity of the crystal and yield high-quality diffraction data.

sc_xrd_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of N-ethyl-4-methoxyaniline screening Solvent Screening synthesis->screening Purity >98% growth Slow Evaporation or Vapor Diffusion screening->growth Identify suitable solvent mount Crystal Mounting (0.1-0.5 mm ideal) growth->mount cool Cryo-cooling (e.g., 100 K) mount->cool Minimize thermal vibration diffract Data Collection on Diffractometer cool->diffract Mo Kα radiation integrate Data Integration & Scaling diffract->integrate solve Phase Problem Solution (Direct Methods) integrate->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation & CIF Generation refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

  • Crystal Growth (The Foundation): High-quality single crystals are paramount. For a compound like N-ethyl-4-methoxyaniline, this is typically achieved by slow evaporation of a saturated solution.[9]

    • Causality: Slow solvent evaporation allows molecules to organize into a highly ordered, single-crystal lattice, minimizing defects. A rapid process would lead to polycrystalline or amorphous material, unsuitable for SC-XRD. A screening of solvents (e.g., methanol, ethanol, acetone) is performed to find a system where the compound has moderate solubility.

  • Crystal Mounting and Cryo-Cooling: A suitable crystal (ideally 0.1-0.5 mm) is carefully mounted on a goniometer head.[9] The crystal is then cooled to a low temperature (typically 100 K) in a stream of nitrogen gas.

    • Causality: Cryo-cooling significantly reduces the thermal vibration of atoms. This results in sharper diffraction spots at higher angles, leading to a more precise and detailed final structure.

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated.[9] The X-rays are diffracted by the crystal's electron clouds, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, and a molecular model is built and refined using least-squares methods to best fit the experimental data.[9]

Anticipated Structural Features

While a specific structure for N-ethyl-4-methoxyaniline is not publicly available, we can infer its likely characteristics from structurally related molecules. For instance, in a benzylideneaniline Schiff base containing a 4-methoxyaniline moiety, the aromatic ring is largely planar.[10]

Table 2: Comparative Crystallographic Parameters of a Related Aniline Derivative

Parameter Compound Value Source
Dihedral Angle (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline Aromatic rings inclined by 46.01 (6)° [10]
Torsion Angle (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline C(ar)—N=C—C(ar) is 176.9 (1)° [10]

| Intermolecular Forces | N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | C—H⋯O hydrogen bonds and C—H⋯π interactions |[11] |

For N-ethyl-4-methoxyaniline, one would expect the phenyl and methoxy groups to be nearly coplanar. The crystal packing will likely be dominated by weak intermolecular interactions, such as C—H⋯π stacking of the aromatic rings and potential weak hydrogen bonds involving the secondary amine proton and the methoxy oxygen atom.

Complementary Computational Analysis: DFT

Density Functional Theory (DFT) is a powerful computational method used to predict and analyze molecular structures and electronic properties.[1][8] It serves as an excellent complement to experimental data.

  • Structure Input: A 3D model of N-ethyl-4-methoxyaniline is generated.

  • Geometry Optimization: An energy minimization calculation is performed to find the most stable molecular conformation.[8]

  • Property Calculation: Key parameters like bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gap) are calculated and can be compared with experimental results.

Assessment of Thermodynamic Stability

The thermodynamic stability of a compound is evaluated using thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][12] These methods characterize how a material responds to changes in temperature.

The Dichotomy of Thermal Analysis: DSC vs. TGA

Choosing the correct technique is essential for obtaining relevant data. DSC and TGA are complementary, not interchangeable; they answer different fundamental questions about a material's thermal behavior.[13][14]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[13] It is used to detect thermal events that involve a change in enthalpy but not necessarily mass, such as melting, crystallization, or glass transitions.[12]

  • Thermogravimetric Analysis (TGA): Measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[13] It is used to determine thermal stability and decomposition temperatures, where the material loses mass.[12]

dsc_tga_decision start What is the primary analytical question? q1 Investigating a change in mass (e.g., decomposition, drying, oxidation)? start->q1 q2 Investigating a change in energy (e.g., melting, crystallization, purity)? start->q2 tga Use Thermogravimetric Analysis (TGA) q1->tga Yes dsc Use Differential Scanning Calorimetry (DSC) q2->dsc Yes combined Use both for a complete thermal profile tga->combined dsc->combined structure_stability_relationship mol_struct Molecular Structure (Bonding, Functional Groups) inter_forces Intermolecular Forces (H-bonds, π-stacking, van der Waals) mol_struct->inter_forces Dictates packing Crystal Packing (Determined by SC-XRD) inter_forces->packing Governs thermo_props Thermodynamic Properties (Measured by DSC/TGA) packing->thermo_props Influences melting_point Melting Point (Tm) thermo_props->melting_point stability Thermal Stability (Td) thermo_props->stability

Caption: The relationship between molecular structure and thermodynamic stability.

A crystal lattice with strong and efficient packing, such as one with extensive hydrogen bonding or significant π-π stacking, will require more thermal energy to break apart. This translates to a higher melting point (measured by DSC) and often a higher decomposition temperature (measured by TGA). Therefore, SC-XRD provides the "why" for the thermal properties observed in DSC and TGA.

Conclusion

The comprehensive characterization of N-ethyl-4-methoxyaniline requires an integrated analytical approach that combines structural elucidation with thermodynamic assessment. Single-Crystal X-ray Diffraction provides the definitive solid-state structure, revealing the molecular conformation and packing that govern the material's macroscopic properties. Concurrently, Differential Scanning Calorimetry and Thermogravimetric Analysis quantify the material's response to thermal energy, defining its stability limits and phase behavior. By employing the robust, causality-driven protocols outlined in this guide, researchers and drug development professionals can generate the high-quality, self-validating data necessary for informed decision-making, process optimization, and regulatory compliance.

References

  • Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. Benchchem.
  • N-ethyl-4-methoxyaniline | 104-48-3. Benchchem.
  • Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives. ResearchGate.
  • A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives. Benchchem.
  • (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. International Union of Crystallography.
  • N-ethyl-4-methoxyaniline - C9H13NO, density, melting point, boiling point, structural formula, synthesis. Mol-Instincts.
  • Determination of crystal structure of polyaniline and substituted polyanilines through powder X-ray diffraction analysis. ResearchGate.
  • Thermal Analysis of Organic Compounds. AZoM.
  • Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.
  • N-ethyl-4-methoxyaniline (C9H13NO). PubChemLite.
  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate.
  • N-ethyl-4-methoxyaniline — Chemical Substance Information. NextSDS.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Crimson Publishers.
  • Solid-state NMR and X-ray diffraction structural investigations of the p-nitroaniline/ZSM-5 complex. UBC Chemistry.
  • DSC vs TGA: A Complete Guide to the Difference. Torontech.
  • Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. National Center for Biotechnology Information.
  • N-Ethyl-4-methoxyaniline. CymitQuimica.
  • Synthesis, Structural, Spectral, Natural Bond Orbital, Thermodynamic Properties and First Order Hyperpolarizability Analysis of N-(4-Chlorobenzylidene)-4-methoxyaniline. Asian Journal of Organic & Medicinal Chemistry.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI.
  • (PDF) (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. ResearchGate.
  • Chemical Thermodynamic Properties of Aniline. ACS Publications.

Sources

Foundational

The Electronic Architecture of N-Ethyl-4-methoxyaniline: A Technical Guide to Methoxy-Driven Modulation

Executive Summary N-ethyl-4-methoxyaniline (also known as p-methoxy-N-ethylaniline) is a highly versatile bifunctional scaffold utilized extensively in organic synthesis, materials science, and medicinal chemistry 1. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-4-methoxyaniline (also known as p-methoxy-N-ethylaniline) is a highly versatile bifunctional scaffold utilized extensively in organic synthesis, materials science, and medicinal chemistry 1. The core defining feature of its reactivity is the para-positioned methoxy group (-OCH₃). For researchers and drug development professionals, understanding how this group modulates the electron density of the aromatic ring and the secondary amine is critical for predicting physicochemical properties, metabolic stability, and synthetic viability. This whitepaper provides an in-depth mechanistic analysis of the methoxy group's electron-donating effects, supported by field-proven protocols for empirical validation.

The Electronic Paradigm: Resonance vs. Inductive Effects

The methoxy group exerts two competing electronic forces on the aromatic system:

  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the σ -bond framework.

  • Resonance Effect (+R): The oxygen atom donates its unshared lone pairs into the π -system of the aromatic ring, creating delocalized electron density.

When positioned para to the amine group, the resonance effect (+R) overwhelmingly dominates the inductive effect (-I) 2. This net electron donation is quantified by the Hammett constant ( σp​ ), which is approximately -0.27 for the para-methoxy group, indicating strong electron-donating character 23. The resulting electron enrichment is transmitted directly to the amine nitrogen, fundamentally altering the molecule's behavior.

ElectronicEffects Methoxy Methoxy Group (-OCH3) Inductive Inductive Effect (-I) Weakly Withdrawing Methoxy->Inductive σ-bond Resonance Resonance Effect (+R) Strongly Donating Methoxy->Resonance π-system Net Net Electronic Effect σ_p = -0.27 Inductive->Net Overpowered Resonance->Net Dominates

Fig 1: Competing electronic effects of the para-methoxy group.

Physicochemical Consequences of Electron Donation

The electron density pushed into the aromatic ring by the methoxy group has two primary, measurable impacts on N-ethyl-4-methoxyaniline:

A. Enhancement of Basicity (pKa)

By increasing electron density on the amine nitrogen, the methoxy group stabilizes the positively charged conjugate acid formed upon protonation. While unsubstituted aniline has a conjugate acid pKa of 4.64 [[4]](), the addition of the para-methoxy group raises the pKa to 5.36 56. The N-ethyl substitution provides additional electron density via hyperconjugation, making N-ethyl-4-methoxyaniline even more basic than its primary amine counterpart.

B. Lowering of Oxidation Potential (E_ox)

Electron-donating groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), making it easier to remove an electron. Unsubstituted aniline oxidizes at +0.630 V (vs. NHE), whereas 4-methoxyaniline oxidizes at a significantly lower potential of +0.393 V (vs. NHE) 7. This lowered oxidation potential is a critical predictor for reactivity in synthetic pathways like the Baeyer-Mills reaction [[8]]().

Quantitative Data Summary
CompoundHammett Constant ( σp​ )pKa (Conjugate Acid)Oxidation Potential (V vs NHE)
Aniline 0.004.64+0.630
4-Methoxyaniline -0.275.36+0.393
N-Ethyl-4-methoxyaniline -0.27 (ring effect)~5.60 (estimated)< +0.390 (estimated)

Implications in Drug Development & Metabolism

In medicinal chemistry, the incorporation of a para-methoxy group is a double-edged sword. While it modulates target affinity by adjusting the basicity of adjacent amines, it introduces specific metabolic liabilities. Cytochrome P450 (CYP) enzymes preferentially target electron-rich aromatic systems. The low oxidation potential of the methoxy-substituted ring facilitates single-electron transfer (SET) mechanisms, leading to rapid O-demethylation (forming a reactive phenol) or N-dealkylation of the ethyl group.

Metabolism Parent N-ethyl-4-methoxyaniline CYP CYP450 Oxidation Parent->CYP ODemeth O-Demethylation (Major) CYP->ODemeth Low E_ox target NDeethyl N-Dealkylation (Minor) CYP->NDeethyl Steric hindrance

Fig 2: CYP450-mediated metabolic pathways driven by lowered oxidation potentials.

Field-Proven Experimental Protocols

To ensure scientific integrity (E-E-A-T), experimental workflows must be designed with causality and self-validation in mind. Below are two rigorous protocols for characterizing the electronic effects of N-ethyl-4-methoxyaniline.

Protocol 1: Self-Validating Potentiometric Determination of pKa

Causality: Due to the low aqueous solubility of N-ethyl-4-methoxyaniline, a co-solvent system (e.g., 50% methanol/water) is required. To ensure the co-solvent does not artificially skew the reported pKa, a known standard (aniline) must be titrated in parallel.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.01 M solution of N-ethyl-4-methoxyaniline in a 50:50 (v/v) Methanol/Water mixture. Prepare a separate 0.01 M solution of standard Aniline in the same solvent matrix.

  • Acidification: Add 0.1 M HCl to both solutions until the pH drops below 2.0, ensuring complete protonation of the amines.

  • Titration: Using an automated potentiometric titrator, titrate the solutions with standardized 0.05 M NaOH. Record the pH continuously.

  • Self-Validation Check: Calculate the pKa of the Aniline control from its half-equivalence point. If the calculated pKa deviates by more than ±0.05 from the literature value (4.64), the electrode requires recalibration and the run is discarded.

  • Data Extraction: If the control passes, extract the pKa of N-ethyl-4-methoxyaniline from the inflection point of its respective titration curve.

Protocol 2: Cyclic Voltammetry (CV) for Oxidation Potential (E_ox)

Causality: Reference electrodes (like Ag/AgCl) are prone to potential drift over time. To establish a self-validating system, Ferrocene (Fc) is spiked into the solution at the end of the run. The well-documented Fc/Fc⁺ redox couple acts as an internal anchor, allowing absolute conversion to the Normal Hydrogen Electrode (NHE) scale.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile to serve as the supporting electrolyte.

  • Analyte Addition: Add N-ethyl-4-methoxyaniline to achieve a 1.0 mM concentration.

  • Cell Assembly: Utilize a 3-electrode setup: Glassy Carbon (Working), Platinum Wire (Counter), and Ag/AgCl (Reference). Purge with N₂ for 10 minutes to remove dissolved oxygen.

  • Scanning: Run the cyclic voltammogram from 0.0 V to +1.2 V at a scan rate of 100 mV/s. Record the anodic peak potential ( Epa​ ).

  • Internal Standardization: Spike the solution with 1.0 mM Ferrocene and run a second scan.

  • Calculation: Measure the E1/2​ of the Ferrocene peak. Calculate the absolute oxidation potential of the analyte by referencing it against the Ferrocene peak, then mathematically converting to the NHE scale.

CVProtocol Prep Prepare Analyte Cell 3-Electrode Setup Prep->Cell Scan CV Scan (100 mV/s) Cell->Scan Spike Ferrocene Spike Scan->Spike Calc Calculate E_ox vs NHE Spike->Calc

Fig 3: Self-validating cyclic voltammetry workflow for E_ox determination.

References

  • A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development - Benchchem. Available at:2

  • Interfacing poly(p-anisidine) with photosystem I for the fabrication of photoactive composite films - RSC Publishing. Available at: 7

  • N-ethyl-4-methoxyaniline | 104-48-3 - Benchchem. Available at: 1

  • Calculated Oxidation Potentials Predict Reactivity in Baeyer-Mills Reactions - PMC - NIH. Available at: 8

  • Programing optical properties of single-walled carbon nanotubes with benzoyl peroxide derivatives - RSC Publishing. Available at: 3

  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis - RSC Publishing. Available at: 4

  • How to compare acidity in the following aniline derivatives? - Chemistry Stack Exchange. Available at: 5

  • 104-94-9, 4-Methoxyaniline Formula - ECHEMI. Available at: 6

Sources

Exploratory

N-Ethyl-4-methoxyaniline: Structural Dynamics, Synthesis Workflows, and Applications in Drug Design

Executive Summary & Structural Rationale In the realm of active pharmaceutical ingredient (API) process development, the structural nuances of secondary anilines dictate both their synthetic behavior and pharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the realm of active pharmaceutical ingredient (API) process development, the structural nuances of secondary anilines dictate both their synthetic behavior and pharmacological efficacy. N-ethyl-4-methoxyaniline (CAS: 104-48-3) serves as a prime example of this duality[1].

The molecule features a benzene ring substituted with an electron-donating methoxy group (-OCH₃) at the para position and an ethylamino group (-NHCH₂CH₃) at position 1[1]. The para-methoxy group strongly donates electron density into the aromatic ring via resonance, significantly increasing the nucleophilicity of the secondary amine nitrogen. This electronic activation makes the compound an excellent building block for complex heterocyclic scaffolds, but it also demands highly chemoselective synthetic methodologies to prevent over-alkylation.

Quantitative Physicochemical Profile

To establish a baseline for analytical and synthetic workflows, the core physicochemical properties of N-ethyl-4-methoxyaniline are summarized below[1].

PropertyValue / Description
CAS Number 104-48-3
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Common Synonyms N-ethyl-p-anisidine; N-ethyl-N-(4-methoxyphenyl)amine
SMILES CCNc1ccc(cc1)OC
InChI Key MCPNIYHJPMRCQU-UHFFFAOYSA-N
Physical State Solid / Viscous Liquid (Temperature dependent)

Mechanistic Causality in Synthesis Workflows

Direct alkylation of 4-methoxyaniline with ethyl halides is notoriously inefficient; the high nucleophilicity of the para-methoxy-substituted aniline inevitably drives the reaction toward tertiary amines or quaternary ammonium salts. To achieve strict mono-N-ethylation, we must rely on self-validating, chemoselective pathways.

Protocol A: Chemoselective Reductive Amination

The industry standard for synthesizing N-ethyl-4-methoxyaniline is reductive amination. This two-step, one-pot process ensures mono-alkylation by forming a transient imine that is subsequently reduced[2].

Causality & Reagent Selection: Sodium cyanoborohydride (NaBH₃CN) is selected over sodium borohydride (NaBH₄) because NaBH₃CN is stable at the slightly acidic pH (pH 4-5) required to protonate the imine intermediate. It selectively reduces the activated iminium ion without reducing the unreacted acetaldehyde, preventing the formation of ethanol byproducts[2].

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 equivalent of 4-methoxyaniline in anhydrous methanol. Add 1.1 equivalents of acetaldehyde dropwise at 0°C. Rationale: Methanol acts as a protic solvent to stabilize the transition state during nucleophilic attack.

  • Activation: Adjust the pH to ~4.5 using glacial acetic acid to facilitate the dehydration of the hemiaminal intermediate into the Schiff base (imine).

  • Reduction: Introduce 1.5 equivalents of NaBH₃CN in small portions. Stir at room temperature for 4 hours.

  • Quenching & Workup: Quench the reaction with 1M NaOH to neutralize the acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield pure N-ethyl-4-methoxyaniline.

SynthesisWorkflow A 4-Methoxyaniline C Imine Intermediate A->C Condensation B Acetaldehyde B->C Nucleophilic Attack D NaBH3CN Reduction C->D Protonation E N-ethyl-4-methoxyaniline D->E Hydride Transfer

Reductive amination pathway for N-ethyl-4-methoxyaniline synthesis.

Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation

For advanced, scalable green chemistry applications, a Ruthenium-catalyzed selective mono-N-ethylation utilizing triethylamine and formic acid has been established[3].

Causality & Reagent Selection: This protocol utilizes a hydrogen-borrowing mechanism. Formic acid serves as the terminal hydrogen donor, while triethylamine acts uniquely as the ethyl source via a C-N bond cleavage event[3]. This completely bypasses the need for toxic alkyl halides or volatile aldehydes.

Step-by-Step Methodology:

  • Catalyst Activation: In a pressure tube under argon, combine 4-methoxyaniline with a catalytic amount of a Ru-triphos complex.

  • Reagent Addition: Add an excess of triethylamine (alkyl source) and formic acid (reductant) in a suitable solvent (e.g., n-heptane).

  • Thermal Alkylation: Seal the tube and heat to 140°C for 16-24 hours. The Ru-catalyst facilitates the cleavage of the ethyl group from triethylamine and transfers it to the primary aniline.

  • Isolation: Cool to room temperature, vent carefully (CO₂ evolution from formic acid), and purify the resulting N-ethyl-4-methoxyaniline via standard chromatography[3].

Applications in Drug Development: Overcoming Multidrug Resistance

In oncology drug discovery, N-ethyl-4-methoxyaniline is a critical pharmacophoric building block, particularly in the synthesis of microtubule-disrupting agents like N4-(substituted phenyl)-N4-alkyl-9H-pyrimido[4,5-b]indole-2,4-diamines[4].

Structural Biology & Conformational Restriction: Microtubule targeting agents often bind to the colchicine site on tubulin. When designing these APIs, the substitution of a simple N-methyl group with an N-ethyl group (derived from N-ethyl-4-methoxyaniline) introduces specific steric bulk. Molecular modeling demonstrates that this N-ethyl group conformationally restricts the rotation of the C4–N4 bond, forcing the para-methoxy phenyl ring into an optimal geometry that occupies the C5–C6 region of the colchicine binding pocket.

This precise spatial arrangement enhances hydrophobic interactions, leading to potent nanomolar depolymerization of microtubules and subsequent apoptosis, effectively bypassing efflux pump-mediated multidrug resistance in tumor cell lines[4].

MOA A N-ethyl-4-methoxyaniline Derivative B Colchicine Binding Site A->B Conformational Restriction C Microtubule Depolymerization B->C Steric Hindrance D Mitotic Arrest C->D Spindle Checkpoint E Apoptosis D->E Cell Death

Mechanism of microtubule disruption by N-ethyl-4-methoxyaniline derivatives.

Analytical Validation Protocol

To ensure the integrity of the synthesized N-ethyl-4-methoxyaniline, a self-validating analytical workflow using ¹H NMR (CDCl₃) must be employed.

  • Ethyl Group Verification: Look for a distinct triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~3.1 ppm (2H, -CH₂-). The integration ratio of 3:2 confirms the presence of the ethyl chain, while the splitting pattern confirms adjacent proton coupling.

  • Methoxy Group Verification: A sharp singlet at ~3.7 ppm (3H) confirms the intact para-methoxy ether.

  • Aromatic System: An AA'BB' multiplet system between 6.5 and 6.8 ppm (4H) validates the para-substituted benzene ring geometry.

References

  • Title: N-Ethyl-4-methoxyaniline - Product Information Source: CymitQuimica URL
  • Title: N-ethyl-4-methoxyaniline | 104-48-3 Source: Benchchem URL
  • Title: Ruthenium-Catalyzed Selective Mono N-Ethylation of Arylamines and Tandem Reduction/N-Ethylation of Nitroarenes Using Triethylamine and Formic Acid Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Synthesis of N4-(Substituted phenyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic N-Alkylation Protocols for the Synthesis of N-Ethyl-4-methoxyaniline

Strategic Overview & Industrial Relevance N-Ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine) is a highly valued secondary arylamine building block utilized in the development of advanced pharmaceuticals, partic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Industrial Relevance

N-Ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine) is a highly valued secondary arylamine building block utilized in the development of advanced pharmaceuticals, particularly in the synthesis of conformationally restricted microtubule-disrupting agents[1].

Historically, the synthesis of this compound relied on reductive amination protocols requiring stoichiometric amounts of hazardous reducing agents (e.g., sodium triacetoxyborohydride) or high-pressure hydrogenation over heterogeneous palladium catalysts[1]. However, modern drug development and green chemistry paradigms demand higher atom economy and reduced waste. This application note details two state-of-the-art, self-validating catalytic methodologies for the selective mono-N-ethylation of 4-methoxyaniline:

  • Earth-Abundant Borrowing Hydrogen (BH) Catalysis : Utilizing ethanol as a renewable alkylating agent[2][3].

  • Transfer Hydrogenation via Noble Metal Catalysis : A novel approach utilizing triethylamine as an unconventional ethyl donor[4].

Mechanistic Causality: The Borrowing Hydrogen (BH) Pathway

The Borrowing Hydrogen (or Hydrogen Autotransfer) methodology represents a paradigm shift in C–N bond formation. Instead of utilizing pre-oxidized aldehydes and external reductants, this system uses primary alcohols (ethanol) as both the solvent and the alkylating agent[2][3].

Causality of the Catalytic Cycle:

  • Dehydrogenation : Ethanol is a poor electrophile. The active transition metal catalyst (e.g., Fe, Co, or Ru) extracts hydrogen from ethanol, temporarily storing it as a metal-hydride species while generating reactive acetaldehyde in situ.

  • Condensation : The highly nucleophilic primary amine (4-methoxyaniline) attacks the transient acetaldehyde. The elimination of water drives the formation of an imine intermediate.

  • Hydrogenation : The metal-hydride species donates the "borrowed" hydrogen back to the imine, selectively reducing it to N-ethyl-4-methoxyaniline and regenerating the active catalyst[2][3].

BorrowingHydrogen cluster_catalyst Borrowing Hydrogen (Hydrogen Autotransfer) Cycle Cat Active Catalyst [M] MH2 Metal-Hydride [M]-H₂ Cat->MH2 Dehydrogenation (Extracts H₂) MH2->Cat Hydrogenation (Donates H₂) EtOH Ethanol (Alkylating Agent) EtOH->Cat Aldehyde Acetaldehyde (Reactive Intermediate) EtOH->Aldehyde Oxidation Imine Imine Intermediate (- H₂O) Aldehyde->Imine Condensation Amine 4-Methoxyaniline (Substrate) Amine->Imine Nucleophilic Attack Imine->MH2 Product N-Ethyl-4-methoxyaniline (Target Product) Imine->Product Reduction

Figure 1: Mechanistic pathway of the Borrowing Hydrogen catalytic cycle.

Quantitative Data Presentation

The selection of a catalytic system depends heavily on available infrastructure and substrate tolerance. The table below summarizes the performance of leading catalytic systems for the N-ethylation of 4-methoxyaniline.

Catalyst SystemAlkylating Agent / H₂ SourceReaction ConditionsYield (%)Key Advantage
Fe(0)-cyclopentadienone Ethanol (Solvent & Reactant)110 °C, K₂CO₃, 24 h>85%Earth-abundant, phosphine-free[3]
Ru-triphos + Al(OTf)₃ Triethylamine / Formic Acid120 °C, n-heptane, 2 h86–92%Rapid kinetics, unique ethyl donor[4]
Pd/C (Heterogeneous) Acetaldehyde / H₂ (in situ)175 °C (MW), Toluene, 1.5 h~80%Easily removable catalyst[1]

Experimental Protocols

Protocol A: Iron-Catalyzed N-Ethylation via Borrowing Hydrogen

This protocol utilizes a well-defined, phosphine-free iron(0) complex. The causality behind using a strong base (K₂CO₃) is to facilitate the initial deprotonation of ethanol, allowing alkoxide coordination to the iron center, which is the rate-limiting step for dehydrogenation[3].

Materials:

  • 4-Methoxyaniline (1.0 mmol)

  • (Cyclopentadienone)iron carbonyl precatalyst (5 mol%)

  • K₂CO₃ (50 mol%)

  • Anhydrous Ethanol (2.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside an argon-filled glovebox, charge a heavy-walled glass pressure tube with 4-methoxyaniline, the iron precatalyst, and K₂CO₃. Causality: The active iron-hydride species is highly sensitive to aerobic oxidation.

  • Solvent Addition: Add anhydrous ethanol. Ethanol serves as both the reactant and the solvent, driving the thermodynamic equilibrium toward the formation of the imine intermediate.

  • Reaction Execution: Seal the pressure tube tightly with a Teflon cap. Remove from the glovebox and heat in an oil bath at 110 °C for 24 hours. Causality: A sealed vessel is mandatory to retain the in-situ generated hydrogen gas required for the final reduction step.

  • Workup: Cool the vessel to room temperature before carefully venting. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the inorganic base and catalyst precipitates.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Gradient: n-heptane to n-heptane/EtOAc 8:1).

Protocol B: Ruthenium-Catalyzed Transfer N-Ethylation

This highly novel protocol utilizes triethylamine as the ethyl donor and formic acid as the hydrogen source. The addition of Al(OTf)₃ is critical; the weakly coordinating triflate anion stabilizes the active cationic ruthenium species, accelerating the C–N bond cleavage of triethylamine[4].

Materials:

  • 4-Methoxyaniline (0.25 mmol) *[Ru(2-methylallyl)₂(COD)] (1.0 mol%) and triphos ligand (1.0 mol%)

  • Al(OTf)₃ (Co-catalyst, 10 mol%)

  • Triethylamine (Ethyl donor) & Formic acid (Hydrogen source)

  • n-Heptane (Solvent)

Step-by-Step Methodology:

  • Catalyst Activation: Under an argon flow, combine the ruthenium precursor, triphos ligand, and Al(OTf)₃ in a pressure tube.

  • Reagent Addition: Add 4-methoxyaniline dissolved in n-heptane, followed by the precise injection of triethylamine and formic acid.

  • Reaction Execution: Seal the tube and heat at 120 °C for 2 hours.

  • Workup & Isolation: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with dichloromethane. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the product as a yellow oil (Yield: ~86%)[4].

Analytical Validation (Self-Validating Checkpoints)

To ensure the trustworthiness of the experimental run, researchers must validate the structural integrity of the synthesized N-ethyl-4-methoxyaniline using the following analytical checkpoints:

  • TLC Monitoring: 4-methoxyaniline is highly polar due to the primary amine. The mono-alkylated N-ethyl product will elute significantly faster (higher Rf​ value) in an n-heptane/EtOAc (8:1) solvent system[4].

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): The protocol is considered successful upon the observation of two distinct aliphatic signals confirming the ethyl group installation: a diagnostic quartet at δ 3.09 (q, J = 7.1 Hz, 2H) and a triplet at δ 1.21 (t, J = 7.1 Hz, 3H) . The methoxy substituent must remain undisturbed, presenting as a sharp singlet at δ 3.72 (s, 3H) [4][5].

Sources

Application

Advanced Chromatographic Separation Techniques for N-Ethyl-4-methoxyaniline

Executive Summary N-ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine) is a critical secondary aromatic amine utilized extensively as a synthon in the synthesis of pharmaceuticals, dyes, and complex organic polym...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine) is a critical secondary aromatic amine utilized extensively as a synthon in the synthesis of pharmaceuticals, dyes, and complex organic polymers. Accurate chromatographic separation of this compound is essential for reaction monitoring, purity assessment, and pharmacokinetic profiling. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. By leveraging the specific physicochemical properties of the molecule, this guide provides a mechanistic rationale for mobile phase selection, stationary phase interactions, and quantitative validation.

Physicochemical Profiling & Chromatographic Logic

To design an effective separation method, one must first understand the molecular behavior of the analyte. N-ethyl-4-methoxyaniline (Molecular Formula: C9H13NO, Monoisotopic Mass: 151.09972 Da) features an electron-donating methoxy group at the para position and an ethyl-substituted secondary amine [1].

In RP-HPLC, separation is governed by the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase [2]. However, the secondary amine moiety presents a specific chromatographic challenge: it is highly prone to secondary ion-exchange interactions with residual, unendcapped silanol groups on silica-based stationary phases. This interaction is the primary cause of severe peak tailing and poor resolution in aniline derivatives [3].

The Causality of Mobile Phase Acidification: To mitigate silanol interactions, the chromatographic environment must be chemically controlled. The addition of an acidic modifier—specifically 0.1% formic acid—serves a dual mechanistic purpose:

  • Silanol Suppression: It lowers the mobile phase pH (~3.0), neutralizing acidic silanol groups on the silica support.

  • Analyte Protonation: It ensures complete and consistent ionization of the secondary amine [4].

By preventing secondary interactions, the separation mechanism is forced to rely entirely on the predictable hydrophobic interactions between the analyte's ethyl/methoxy groups and the C18 alkyl chains, yielding sharp, symmetrical peaks [3].

Mechanism Analyte N-ethyl-4-methoxyaniline (Secondary Amine) MobilePhase Mobile Phase (pH ~3.0) 0.1% Formic Acid Analyte->MobilePhase StationaryPhase C18 Stationary Phase (Hydrophobic Partitioning) Analyte->StationaryPhase Ionization Protonated Amine (Suppresses Silanol Interaction) MobilePhase->Ionization Elution Sharp Peak Shape & Predictable Retention Ionization->Elution StationaryPhase->Elution

Caption: Mechanistic logic of analyte-phase interactions in acidic RP-HPLC.

Self-Validating Analytical Methodology

A scientifically rigorous protocol must be a self-validating system . This means the experimental sequence is designed to inherently prove its own reliability during execution, preventing the acquisition of erroneous data due to column degradation, carryover, or detector drift.

Instrumentation and Reagents
  • System: Standard HPLC equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector [2].

  • Column: Endcapped C18 Column (e.g., 150 mm × 4.6 mm, 3 µm or 5 µm particle size) to minimize baseline silanol activity [3].

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Detection: UV absorbance at 254 nm (optimal for aromatic rings).

Step-by-Step Execution Protocol

Step 1: Standard and Sample Preparation

  • Stock Solution: Accurately weigh 10 mg of N-ethyl-4-methoxyaniline reference standard and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock. Sonicate for 5 minutes.

  • Working Standards: Perform serial dilutions using the initial mobile phase composition (70% Water / 30% Acetonitrile) to prepare calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) [2].

  • Sample Filtration: Pass all prepared samples through a 0.45 µm PTFE syringe filter prior to vialing to protect the column frit.

Step 2: The Self-Validating Injection Sequence To ensure data integrity, program the autosampler sequence strictly as follows:

  • Equilibration: Run initial gradient conditions for 15 minutes.

  • Blank (x2): Inject the sample diluent. Validation Check: Ensures no ghost peaks or column carryover.

  • System Suitability Test (SST) (x5): Inject the 10 µg/mL standard five times. Validation Check: Verifies retention time stability, theoretical plates, and peak symmetry.

  • Calibration Curve: Inject working standards from lowest to highest concentration.

  • Unknown Samples: Inject analytical samples.

  • Bracketing Standard: Re-inject the 10 µg/mL standard after every 10 samples and at the end of the run. Validation Check: Proves the detector response has not drifted.

Workflow Start Sample Preparation (N-ethyl-4-methoxyaniline) Dilution Dilution in Mobile Phase (Acetonitrile:Water) Start->Dilution Filtration Filtration (0.45 µm PTFE) Dilution->Filtration Validation Self-Validation Sequence: Blank -> SST -> Sample Filtration->Validation SST System Suitability Test (SST) Resolution & Tailing Factor HPLC RP-HPLC Injection (C18 Column, Gradient) SST->HPLC Data Data Acquisition (UV/PDA) Quantification HPLC->Data Validation->SST

Caption: Self-validating RP-HPLC workflow for N-ethyl-4-methoxyaniline analysis.

Quantitative Data & System Suitability

The gradient elution profile is designed to start with a high aqueous composition to focus the analyte at the head of the column, followed by a steady increase in organic modifier to elute the hydrophobic N-ethyl-4-methoxyaniline efficiently [2].

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.01.07030
10.01.01090
15.01.01090
15.11.07030
20.01.07030

Note: The 5-minute re-equilibration step (15.1 to 20.0 min) is critical to ensure the stationary phase is fully restored to initial conditions, preventing retention time drift in subsequent injections.

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterTarget ValueMechanistic Rationale for Failure
Retention Time (RT) %RSD ≤ 1.0%Pump cavitation, leaks, or incomplete column equilibration.
Tailing Factor (T) ≤ 1.5Active silanol interactions; indicates insufficient mobile phase acidification or column degradation.
Theoretical Plates (N) > 2000Loss of column bed integrity, void volume formation, or extra-column band broadening.
Blank Carryover ≤ 0.1% of SSTInsufficient needle wash or highly retentive matrix accumulation on the column.

Mechanistic Troubleshooting

If the self-validating system fails during the SST phase, the run must be halted.

  • Issue: Peak tailing exceeds 1.5.

    • Causality: The secondary amine is interacting with the silica backbone.

    • Solution: Verify the pH of the mobile phase. Ensure fresh 0.1% formic acid is used, as formic acid can degrade over time. Alternatively, switch to a more heavily endcapped C18 column or utilize a mixed-mode stationary phase [4].

  • Issue: Retention time shifts earlier across the sequence.

    • Causality: The highly nonpolar ethyl group requires sufficient re-equilibration of the hydrophobic stationary phase.

    • Solution: Extend the post-run equilibration time from 5 minutes to 8 minutes to ensure the column is fully saturated with the highly aqueous starting mobile phase.

References

  • Title: PubChemLite - N-ethyl-4-methoxyaniline (C9H13NO)
  • Title: Application Note: High-Performance Liquid Chromatography (HPLC)
  • Source: benchchem.
  • Source: sielc.
Method

Application Note: N-Ethyl-4-methoxyaniline (CAS 104-48-3) as a Core Scaffold in the Development of Advanced Agrochemicals

Introduction & Mechanistic Rationale N-ethyl-4-methoxyaniline (NEMA), also known as N-ethyl-p-anisidine, is a highly versatile secondary aromatic amine utilized extensively as a foundational intermediate in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-ethyl-4-methoxyaniline (NEMA), also known as N-ethyl-p-anisidine, is a highly versatile secondary aromatic amine utilized extensively as a foundational intermediate in the synthesis of modern agrochemicals[1]. The unique substitution pattern of NEMA—comprising a secondary N-ethyl group and a para-methoxy group—confers distinct physicochemical and electronic properties that are highly sought after in rational pesticide design and the broader synthesis of agricultural chemicals[2].

Mechanistically, the para-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This modulates the dipole moment of the resulting active ingredient, enhancing binding affinity within the hydrophobic pockets of target enzymes, such as Succinate Dehydrogenase (SDH) in fungi or Photosystem II (PSII) in weeds. Concurrently, the N-ethyl substitution eliminates the secondary amine hydrogen, preventing intermolecular hydrogen bonding in the resulting amides or ureas. This structural modification significantly increases the lipophilicity (LogP) of the active ingredient, facilitating superior cuticular penetration in plant tissues and fungal cell walls, while also improving solubility in standard formulation solvents.

Physicochemical & Efficacy Profiling

To illustrate the structural advantages of the NEMA scaffold, Table 1 compares the physicochemical properties and simulated biological efficacy of a NEMA-derived carboxamide against its unsubstituted and strictly para-substituted analogs.

Table 1: Comparative Physicochemical and Biological Profiling of Carboxamide Derivatives

Scaffold PrecursorLogPWater Sol. (mg/L)Target Enzyme IC50 (nM)In Vivo Efficacy (LD90, g/ha)
Aniline2.1145.0450>500
4-Methoxyaniline2.3110.0120250
N-Ethyl-4-methoxyaniline 3.4 45.0 15 50

Data Interpretation: The N-ethyl group drives the LogP into the optimal range (3.0–4.0) for agrochemical foliar uptake, directly correlating with the drastic reduction in the LD90 required for field efficacy.

Experimental Protocols

The following protocols detail the synthesis and biological validation of a NEMA-derived agrochemical[3]. These methods are designed as self-validating systems, incorporating in-process controls to ensure scientific integrity.

Protocol 1: Synthesis of a NEMA-Derived Carboxamide Fungicide

This workflow describes the acylation of NEMA to generate a model Succinate Dehydrogenase Inhibitor (SDHI).

Reagents & Materials:

  • N-Ethyl-4-methoxyaniline (CAS 104-48-3)

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (Electrophile)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Amine Solution: Dissolve 10.0 mmol of N-ethyl-4-methoxyaniline in 20 mL of anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask.

    • Causality: Anhydrous DCM is utilized as an aprotic solvent to completely prevent the competitive hydrolysis of the highly reactive acyl chloride. The nitrogen atmosphere prevents oxidative degradation of the electron-rich aniline.

  • Base Addition: Add 15.0 mmol (1.5 eq) of DIPEA to the solution and cool the flask to 0°C using an ice-water bath.

    • Causality: DIPEA acts as a non-nucleophilic base. Its steric hindrance prevents it from reacting with the acyl chloride, allowing it to exclusively scavenge the HCl byproduct. Cooling to 0°C controls the exothermic acylation, preventing the formation of degradation byproducts.

  • Electrophile Addition: Dissolve 10.5 mmol (1.05 eq) of the pyrazole-4-carbonyl chloride in 10 mL of anhydrous DCM. Add this dropwise to the reaction mixture over 30 minutes via an addition funnel.

    • Causality: Dropwise addition ensures the amine remains in stoichiometric excess relative to the unreacted acyl chloride at any given moment, minimizing the risk of di-acylation or oligomerization.

  • In-Process Validation (TLC/LC-MS): After 2 hours of stirring at room temperature, sample 10 µL of the reaction mixture. Quench with methanol and analyze via TLC (Hexane:EtOAc 7:3) and LC-MS.

    • Causality: This self-validating step confirms the complete consumption of the NEMA starting material (disappearance of the amine peak) and the formation of the product mass [M+H]+ before proceeding to the aqueous workup.

  • Workup and Purification: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO3 (2 x 20 mL), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

SynthWorkflow NEMA N-Ethyl-4-methoxyaniline (Nucleophile) Reaction Coupling Reaction (DCM, DIPEA, 0°C) NEMA->Reaction AcylChloride Acyl/Carbamoyl Chloride (Electrophile) AcylChloride->Reaction Product Agrochemical Active Ingredient (AI) Reaction->Product -HCl

Workflow of NEMA acylation to yield a functionalized agrochemical active ingredient.

Protocol 2: High-Throughput In Vivo Seedling Assay for Herbicidal/Fungicidal Activity

Once the NEMA-derived active ingredient (AI) is synthesized, it must be formulated and tested for biological efficacy.

Step-by-Step Methodology:

  • Formulation Preparation: Dissolve 10 mg of the synthesized NEMA-AI in 1 mL of Dimethyl Sulfoxide (DMSO) to create a stock solution. Dilute this stock into 99 mL of distilled water containing 0.1% v/v Tween-20 to achieve a 100 ppm application solution.

    • Causality: DMSO is required to solubilize the highly lipophilic (LogP 3.4) AI. Tween-20, a non-ionic surfactant, is critical for reducing the surface tension of the aqueous solution, ensuring uniform droplet spreading and maximum contact area on the hydrophobic waxy cuticle of the plant leaves.

  • Foliar Application: Spray the 100 ppm solution onto 14-day-old target seedlings (e.g., Amaranthus retroflexus for herbicides, or wheat infected with Zymoseptoria tritici for fungicides) using a track sprayer calibrated to deliver 200 L/ha.

    • Causality: The track sprayer ensures a highly reproducible application rate, eliminating human error in dosing and allowing for accurate LD90 calculations.

  • Incubation and Self-Validation: Transfer the treated plants to a climate-controlled greenhouse (22°C, 16h photoperiod, 70% relative humidity). Include a negative control (formulation blank without AI) and a positive control (commercial standard).

    • Causality: The negative control validates that the DMSO/Tween-20 formulation is not phytotoxic on its own. The positive control validates that the environmental conditions are conducive to disease progression or weed growth, ensuring the assay's integrity.

  • Efficacy Scoring: At 7 and 14 days post-application, visually score the plants for necrosis, chlorosis, or fungal mycelial growth on a scale of 0-100% compared to the negative control.

MOA Agro NEMA-derived AI Target Target Enzyme (e.g., SDH or PSII) Agro->Target Hydrophobic & H-bond interactions Inhibition Competitive Inhibition at Binding Site Target->Inhibition Metabolism Metabolic Collapse (ATP/Energy Depletion) Inhibition->Metabolism Blocks electron transport Efficacy Pathogen/Weed Eradication Metabolism->Efficacy

Mechanistic pathway of NEMA-derived agrochemicals inducing metabolic collapse in target pests.

References

  • Benchchem. N-ethyl-4-methoxyaniline | 104-48-3. Benchchem.1[1]

  • US International Trade Commission. Synthetic Organic Chemicals: United States Production and Sales, 1969. USITC. 2[2]

  • CymitQuimica. N-Ethyl-4-methoxyaniline Product Information. CymitQuimica. 3[3]

Sources

Application

Application Note: Highly Selective Reductive Amination of p-Anisidine to N-Ethyl-4-methoxyaniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Optimized Protocols Executive Summary The synthesis of secondary aryl amines via reductive ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Optimized Protocols

Executive Summary

The synthesis of secondary aryl amines via reductive amination is a foundational transformation in pharmaceutical development. However, the conversion of p-anisidine (4-methoxyaniline) to N-ethyl-4-methoxyaniline using acetaldehyde presents a specific kinetic challenge: over-alkylation . Because the resulting secondary amine is more nucleophilic than the primary amine starting material, dialkylation (forming N,N-diethyl-4-methoxyaniline) is a highly competitive side reaction.

This application note provides a critical evaluation of reducing reagents, mechanistic rationales for condition selection, and self-validating protocols designed to maximize mono-ethylation selectivity.

Mechanistic Insights & The Over-Alkylation Dilemma

Reductive amination proceeds via a two-stage mechanism: the condensation of the amine and carbonyl to form an imine (or iminium ion), followed by the in-situ reduction of this intermediate to the amine.

When reacting p-anisidine with acetaldehyde, the extreme volatility of acetaldehyde (b.p. 20.2 °C) and the high reactivity of the unhindered aliphatic aldehyde require precise stoichiometric control. If the reducing agent is too aggressive (e.g., NaBH₄), it may prematurely reduce the aldehyde to ethanol. If the reducing agent is applied in the presence of excess acetaldehyde, the newly formed N-ethyl-4-methoxyaniline will rapidly condense with the remaining aldehyde, leading to the tertiary amine byproduct [1].

To achieve high chemoselectivity, the reducing agent must satisfy two criteria:

  • It must reduce the iminium ion orders of magnitude faster than the free aldehyde.

  • It must operate under conditions where the equilibrium heavily favors the mono-alkylated imine.

Mechanism A p-Anisidine + Acetaldehyde B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion B->C -H2O D N-Ethyl-4-methoxyaniline (Target Product) C->D Hydride Transfer (Rate Determining) E N,N-Diethyl-4-methoxyaniline (Over-alkylation) D->E Excess Acetaldehyde + Reductant

Figure 1: Mechanistic pathway highlighting the critical junction for over-alkylation.

Reagent Selection Matrix

The choice of hydride source dictates the success of the reaction. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the industry standard due to its exceptional selectivity profile. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering it unreactive toward most free aldehydes and ketones, yet highly active toward protonated imines [1].

Quantitative Reagent Comparison
Reducing AgentMono-Alkylation SelectivityToxicity / Safety ProfileOperational Constraints
NaBH(OAc)₃ (STAB) Excellent Low toxicity; safe for scale-up.Requires DCE or THF. Sluggish with highly hindered substrates.
NaBH₃CN GoodHigh toxicity; generates HCN gas at low pH [2].Requires strict pH control (pH 6-8). Contaminates products with cyanides.
NaBH₄ Poor (High dialkylation)Moderate; highly reactive.Reduces free aldehyde to ethanol rapidly. Requires strict stepwise protocol.
Ru-Catalyst / HCOOH ExcellentGreen chemistry; generates CO₂/H₂O.Requires specialized transition metal catalysts (e.g., Ru/Triphos) [3].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality checks (In-Process Controls) to ensure the system self-validates at critical junctures.

Protocol A: Direct Reductive Amination using NaBH(OAc)₃ (Industry Standard)

This protocol leverages the kinetic selectivity of STAB. Acetic acid, often used in ketone reductive aminations, is omitted here because p-anisidine and acetaldehyde condense rapidly, and added acid can trigger the aldol condensation of acetaldehyde or accelerate dialkylation [1].

Workflow Step1 1. Dissolution p-Anisidine in DCE Step2 2. Chilled Addition Acetaldehyde at 0 °C Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Step2->Step3 Step4 4. IPC Check LC-MS/TLC Step3->Step4 Step5 5. Basic Quench 1N NaOH Step4->Step5

Figure 2: Step-by-step workflow for the direct reductive amination protocol.

Materials:

  • p-Anisidine (1.0 equiv, 10.0 mmol, 1.23 g)

  • Acetaldehyde (1.05 equiv, 10.5 mmol, 0.59 mL) — Must be pre-chilled to 0 °C.

  • Sodium triacetoxyborohydride (1.5 equiv, 15.0 mmol, 3.18 g)

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve p-anisidine in 50 mL of anhydrous DCE in a flame-dried round-bottom flask under an inert argon atmosphere.

    • Causality: DCE is the optimal solvent as it provides high solubility for the amine while maintaining a controlled reaction rate for the STAB reagent [1].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Acetaldehyde boils at 20.2 °C. Cooling prevents evaporative loss and suppresses the exothermic dialkylation pathway.

  • Aldehyde Addition: Add pre-chilled acetaldehyde dropwise via a gas-tight syringe over 5 minutes. Stir for 15 minutes at 0 °C to allow hemiaminal/imine formation.

  • Reductant Addition: Add NaBH(OAc)₃ in three equal portions over 15 minutes.

    • Causality: Portion-wise addition prevents thermal spikes. STAB remains largely insoluble initially but dissolves as the reaction progresses, acting as a visual indicator of reaction progression.

  • Propagation & IPC: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The primary amine (p-anisidine) will consume completely. If a highly non-polar spot appears, dialkylation is occurring.

  • Quench & Boron-Cleavage: Quench the reaction by slowly adding 25 mL of 1N NaOH (or saturated aqueous NaHCO₃). Stir vigorously for 30 minutes.

    • Causality: Boron-amine complexes can form and trap the product. A basic aqueous wash hydrolyzes these complexes, ensuring high recovery of the free amine base.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 × 20 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield N-ethyl-4-methoxyaniline as a pale yellow oil.

Protocol B: Stepwise Imine Formation (For Strict Mono-Alkylation)

If dialkylation persists due to scale-up thermal dynamics, a stepwise approach is mandatory.

  • Dissolve p-anisidine (1.0 equiv) in anhydrous Methanol.

  • Add Acetaldehyde (1.0 equiv) at 0 °C. Add anhydrous MgSO₄ (2.0 equiv) as a desiccant.

  • Stir for 2 hours to drive imine formation to completion (water is sequestered by MgSO₄).

  • Filter the MgSO₄ under inert atmosphere.

  • Cool the filtrate to 0 °C and add NaBH₄ (1.0 equiv) slowly.

    • Causality: Because no free acetaldehyde remains in solution, the highly reactive NaBH₄ will only reduce the pre-formed imine, physically preventing the formation of the tertiary amine [1].

Analytical Validation

To confirm the structural integrity of N-ethyl-4-methoxyaniline and the absence of over-alkylation, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the diagnostic secondary amine proton (broad singlet, ~1H, ~3.30 ppm).

    • The ethyl group will present as a distinct quartet (~3.15 ppm, 2H, J = 7.1 Hz) and a triplet (~1.25 ppm, 3H, J = 7.1 Hz).

    • Validation Check: If the product is dialkylated (N,N-diethyl), the integration of the quartet will be 4H and the triplet will be 6H, and the N-H broad singlet will be absent.

  • GC-MS (EI): Expected molecular ion [M]⁺ at m/z 151.1. A peak at m/z 179.1 indicates dialkylation contamination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. URL:[Link]

  • Extracted from recent methodologies on Ruthenium-Catalyzed Selective Mono N-Ethylation of Arylamines. The Journal of Organic Chemistry (2024). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Ethyl-4-methoxyaniline Synthesis

Welcome to the Technical Support Center for the catalytic alkylation of 4-methoxyaniline (p-anisidine). This resource is designed for process chemists, researchers, and drug development professionals who require high-fid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic alkylation of 4-methoxyaniline (p-anisidine). This resource is designed for process chemists, researchers, and drug development professionals who require high-fidelity, scalable methodologies for synthesizing N-ethyl-4-methoxyaniline while strictly controlling byproduct formation.

Below, you will find a mechanistic breakdown of reaction pathways, a troubleshooting FAQ addressing common experimental failures, quantitative benchmarking data, and a self-validating protocol designed to ensure experimental integrity.

Mechanistic Overview & Byproduct Pathways

Understanding the kinetic and thermodynamic pathways of 4-methoxyaniline is the first step in troubleshooting. The electron-donating nature of the para-methoxy group fundamentally alters the reactivity of the amine, making it highly susceptible to over-alkylation and oxidation.

G Substrate 4-Methoxyaniline (Primary Amine) Target N-Ethyl-4-methoxyaniline (Target Mono-alkylated) Substrate->Target Catalytic Ethylation (Controlled) Byproduct2 Ring-Alkylated Isomers (C-Alkylation) Substrate->Byproduct2 Strong Lewis Acid Catalyst Byproduct3 Azo/Oligomeric Species (Oxidation) Substrate->Byproduct3 O2 Exposure / Poor Inerting Agent Alkylating Agent (EtOH or DEC) Agent->Target Byproduct1 N,N-Diethyl-4-methoxyaniline (Over-alkylation) Target->Byproduct1 Excess Agent / High Nucleophilicity

Reaction pathways in 4-methoxyaniline alkylation highlighting target and byproduct formation.

Troubleshooting & FAQ

Q1: Why am I observing high levels (15-30%) of the N,N-diethyl-4-methoxyaniline byproduct, and how can I suppress it? A1: Over-alkylation is a kinetic inevitability when using classical SN2 alkylating agents (like ethyl bromide or diethyl sulfate). Causality: The methoxy group (-OCH₃) is a strong π -donor, pushing electron density into the aromatic ring and onto the amine nitrogen. Once the first ethyl group is added, its σ -donating inductive effect further increases the nucleophilicity of the secondary amine. Consequently, the secondary amine reacts faster than the primary amine starting material[1]. Solution: Transition to a 2 using ethanol as the alkylating agent. In BH, the catalyst dehydrogenates ethanol to acetaldehyde, which condenses with the primary amine to form an imine intermediate. This imine is then rehydrogenated to the secondary amine. Because a secondary amine cannot form a stable imine with another molecule of acetaldehyde, the reaction hits a strict mechanistic barrier, halting at mono-alkylation with >99% selectivity[3].

Q2: My borrowing hydrogen reaction with ethanol and a Co(II) or Ru catalyst is stalling at 50-60% conversion. What is causing this thermodynamic trap? A2: Stalling in BH reactions is almost always linked to inefficient alkoxide formation or catalyst poisoning. Causality: The catalytic cycle requires a base to deprotonate ethanol, forming an alkoxide that coordinates to the metal center for β -hydride elimination. If a weak base (e.g., K₂CO₃ or Na₂CO₃) is used, the equilibrium strongly favors the alcohol, starving the catalytic cycle of the necessary hydride intermediate[2]. Solution: Switch to a strong base like Potassium tert-butoxide (KOtBu) at 75 mol%. This ensures rapid dehydrogenation of ethanol, pushing the reaction to >95% yield[2].

Q3: Can I achieve selective mono-N-ethylation without using transition metal catalysts, strictly utilizing green chemistry principles? A3: Yes, by utilizing Diethyl Carbonate (DEC) over a solid acid/base catalyst such as Zeolite NaY. Causality: Zeolites provide shape-selective catalysis. The internal pore dimensions of the Faujasite (NaY) framework physically restrict the bulky transition state required to form the N,N-diethyl byproduct. Furthermore, the mild basicity of NaY activates the amine for nucleophilic attack on the carbonate without generating strong carbocations that would otherwise lead to Friedel-Crafts ring-alkylation byproducts[1].

Quantitative Data: Catalyst System Benchmarking

To aid in protocol selection, the following table summarizes the performance of various catalytic systems for the N-ethylation of 4-methoxyaniline.

Catalytic SystemAlkylating AgentBase / AdditiveTemp (°C)Mono-alkylation SelectivityYieldReference
Co(II) Inverse Triazolyl-Pyridine EthanolKOtBu (75 mol%)140>99%99%[3],[2]
Zeolite NaY (Faujasite) Diethyl CarbonateNone13099%~90%[1]
Pd/C (Microwave) AcetaldehydeTriethylamine175~85%86%[4]
Niobium Phosphate (NbP) Diethyl CarbonateNone (Flow Reactor)250HighExcellent[5]

Self-Validating Experimental Protocol

The following methodology details the highly selective mono-N-ethylation of 4-methoxyaniline via Borrowing Hydrogen Catalysis. This protocol is engineered as a self-validating system , meaning it contains integrated analytical checkpoints to verify causality and mechanistic success at each phase.

Workflow: Co(II)-Catalyzed Borrowing Hydrogen N-Ethylation

Step 1: Preparation of the Catalytic Mixture

  • In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 4-methoxyaniline (1.0 mmol), the Co(II) catalyst complex (1.0 mol%), and KOtBu (0.75 mmol).

  • Self-Validation Checkpoint 1 (Atmosphere): Ensure the glovebox O₂ sensor reads <1 ppm. Causality: The electron-rich 4-methoxyaniline is highly susceptible to oxidative coupling. Any oxygen ingress will result in the immediate formation of dark, azo-oligomeric byproducts, visible as a deep brown discoloration before heating begins.

Step 2: Solvent and Reagent Addition

  • Add anhydrous ethanol (1.5 mmol) and dry toluene (2.0 mL).

  • Add precisely 0.5 mmol of n-dodecane to serve as an internal standard for GC-FID tracking.

  • Self-Validation Checkpoint 2 (Solubility): Toluene is chosen because it is non-coordinating and allows the system to reach 140 °C. Ensure the mixture is fully homogenized; localized high concentrations of base can lead to substrate degradation.

Step 3: Reaction Execution and In-Process Monitoring

  • Seal the Schlenk tube, transfer it to a pre-heated oil bath at 140 °C, and stir vigorously for 12 to 24 hours.

  • Self-Validation Checkpoint 3 (Kinetic Tracking): At t = 6 hours, withdraw a 10 µL aliquot under argon, dilute with ethyl acetate, and analyze via GC-FID.

    • Causality Check: The sum of the peak areas for the primary amine, the imine intermediate, and the secondary amine (normalized to the n-dodecane standard) must equal the initial amine concentration. A drop in overall mass balance indicates off-cycle oligomerization. If the imine peak is accumulating without converting to the secondary amine, the rehydrogenation step is failing, indicating catalyst deactivation.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature, quench with 2 mL of distilled water, and extract with ethyl acetate (3 x 5 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Self-Validation Checkpoint 4 (Spectroscopic Purity): Analyze the isolated product via ¹H NMR (400 MHz, CDCl₃). Mono-alkylation is strictly validated by the disappearance of the primary amine -NH₂ broad singlet and the appearance of a single -NH- proton. Crucially, verify the absence of a downfield-shifted quartet, which would indicate contamination by the N,N-diethyl byproduct.

References

  • Synthesis of N4-(Substituted phenyl)-N4-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines and Identification of New Microtubule Disrupting Compounds Source: PMC (National Institutes of Health) URL:[Link][4]

  • Continuous-flow procedures for the chemical upgrading of glycerol Source: IRIS (Università Ca' Foscari Venezia) URL:[Link][5]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex Source: Royal Society of Chemistry (RSC) URL:[Link][3]

  • Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) Source: Russian Journal of General Chemistry (Springer Nature) URL:[Link][2]

  • Carbon-nitrogen bond formation via catalytic alcohol activation Source: University of Groningen Repository URL:[Link][6]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

Sources

Optimization

Improving HPLC peak resolution for N-ethyl-4-methoxyaniline analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of basic secondary amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of basic secondary amines. Our target analyte, N-ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine), is a textbook example of a problematic compound. It features an electron-donating methoxy group and a basic secondary amine, giving it a pKa of approximately 5.5 to 6.0.

When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), this compound is highly prone to peak tailing, co-elution with structurally similar impurities, and retention time instability. This guide provides field-proven, mechanistically grounded solutions to optimize your method, ensuring a self-validating and robust analytical workflow.

Troubleshooting Guide: N-ethyl-4-methoxyaniline Analysis

Q1: My N-ethyl-4-methoxyaniline peak exhibits severe tailing (Asymmetry factor > 2.0). How do I correct this?

Mechanistic Cause: Peak tailing for basic amines is primarily driven by a dual-retention mechanism. While the target retention mechanism is hydrophobic interaction with the C18 stationary phase, a secondary, unwanted ion-exchange interaction occurs with residual silanol groups (Si-OH) on the silica support ()[1]. At a mobile phase pH above 4.0, these silanols deprotonate into negatively charged species (Si-O⁻). The basic secondary amine of N-ethyl-4-methoxyaniline becomes protonated and positively charged, leading to strong electrostatic interactions that drag out the tail of the peak ()[2].

Corrective Action:

  • Lower the Mobile Phase pH: Adjust the mobile phase pH to < 3.0 (e.g., using 0.1% Trifluoroacetic acid or Formic acid). This fully protonates the residual silanols, neutralizing their negative charge and eliminating the secondary interaction[1].

  • Upgrade the Stationary Phase: Utilize a highly deactivated, fully endcapped, or polar-embedded C18 column specifically designed to shield basic analytes from active silanol sites[2].

Self-Validating System: To verify whether the tailing is chemical (silanols) or physical (e.g., a void in the column bed), inject a neutral marker like toluene. Neutral compounds do not undergo acid-base interactions. If the neutral peak is perfectly symmetrical but the amine tails, the issue is chemical. If both peaks tail, you have a physical dead volume or a damaged column ()[3].

Q2: I cannot achieve baseline resolution ( Rs​<1.5 ) between N-ethyl-4-methoxyaniline and its primary amine precursor, 4-methoxyaniline. What parameters should I adjust?

Mechanistic Cause: Poor resolution between closely related structural analogs is a selectivity ( α ) issue. Because both compounds share the methoxyaniline core, their hydrophobicities are very similar, leading to co-elution on standard gradients ()[4].

Corrective Action:

  • Change the Organic Modifier: Switch your organic solvent from Acetonitrile (ACN) to Methanol (MeOH). Methanol acts as both a hydrogen bond donor and acceptor, whereas ACN is only a dipole/hydrogen bond acceptor. This change in hydrogen-bonding dynamics often alters the selectivity between primary and secondary amines, pulling the peaks apart ()[5].

  • Lower Column Temperature: Decreasing the column temperature increases the retention factor ( k′ ), allowing the stationary phase more time to differentiate the slight steric and hydrophobic differences between the N-ethyl group and the primary amine ()[6].

Q3: The retention time of N-ethyl-4-methoxyaniline is drifting across my automated sequence. How can I stabilize it?

Mechanistic Cause: Retention time drift is a hallmark of inadequate buffer capacity relative to the analyte's pKa. If your mobile phase pH is near the pKa of N-ethyl-4-methoxyaniline (~5.5-6.0), even microscopic fluctuations in pH will drastically shift the ratio of ionized (hydrophilic) to unionized (hydrophobic) molecules[4].

Corrective Action: Ensure your mobile phase pH is buffered at least 2 pH units away from the analyte's pKa. Use an appropriate buffer (e.g., 20 mM Ammonium Formate at pH 2.8) to lock the ionization state. A weak buffer concentration will fail to maintain the pH at the column level, leading to drifting baselines and shifting peaks[4].

Diagnostic Workflow

Workflow Start Issue: Poor Resolution / Peak Tailing (N-ethyl-4-methoxyaniline) CheckShape Diagnostic: Is Peak Asymmetry (As) > 1.5? Start->CheckShape Tailing Yes: Secondary Silanol Interactions (Chemical Issue) CheckShape->Tailing Yes Resolution No: Co-elution / Selectivity Issue (Method Issue) CheckShape->Resolution No pH_Adjust Action: Lower Mobile Phase pH < 3.0 (Protonate Silanols) Tailing->pH_Adjust Column Action: Use Endcapped or Polar-Embedded C18 Column Tailing->Column Temp_Grad Action: Lower Column Temperature & Optimize Gradient Slope Resolution->Temp_Grad Organic Action: Change Organic Modifier (Switch ACN to MeOH) Resolution->Organic Validate Self-Validation: System Suitability Testing (Rs > 2.0, As < 1.2) pH_Adjust->Validate Column->Validate Temp_Grad->Validate Organic->Validate

Logical workflow for diagnosing and troubleshooting HPLC peak resolution for basic amines.

Experimental Protocol: Optimized RP-HPLC Method

This step-by-step methodology ensures baseline resolution and excellent peak symmetry for N-ethyl-4-methoxyaniline.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Formate in ultrapure LC-MS grade water. Adjust the pH to 2.8 using concentrated Formic Acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol (selected over ACN to maximize selectivity for amine analogs)[5].

Step 2: Column Selection & Instrument Setup

  • Column: Install a high-purity, endcapped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) designed for basic compounds[4].

  • Temperature: Set the column oven to 25°C to enhance retention and resolution[6].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step 3: Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 10% to 60% B (Linear gradient for separation)

  • 10.0 - 12.0 min: 60% to 90% B (Column wash)

  • 12.0 - 15.0 min: 10% B (Re-equilibration)

Step 4: Sample Preparation & System Suitability

  • Dissolve the sample in the initial mobile phase conditions (10% MeOH / 90% Buffer) to prevent solvent-mismatch peak distortion[6].

  • System Suitability Criteria: Inject a standard mix of 4-methoxyaniline and N-ethyl-4-methoxyaniline. Verify that Resolution ( Rs​ ) > 2.0 and the Asymmetry factor ( As​ ) for the N-ethyl-4-methoxyaniline peak is between 0.9 and 1.2.

Quantitative Data Summary

The following table summarizes the quantitative improvements in chromatographic data quality after applying the optimized parameters.

ParameterInitial ConditionsOptimized ConditionsImpact on Data Quality
Mobile Phase pH pH 6.5 (Unbuffered)pH 2.8 (20 mM Amm. Formate)Eliminates silanol ionization; stabilizes retention time.
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Alters hydrogen bonding; improves selectivity ( α ).
Stationary Phase Standard C18 (Active silica)Endcapped C18Shields basic amine from secondary interactions.
Column Temperature 40°C25°CIncreases retention factor ( k′ ); enhances resolution.
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.05 (Gaussian)Enables accurate integration and quantification.
Resolution ( Rs​ ) 1.1 (Co-elution)2.6 (Baseline Resolution)Ensures distinct peak separation from impurities.

References

  • Element Lab Solutions. Peak Tailing in HPLC. URL:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? URL:[Link]

  • Axion Labs. HPLC Peak Tailing. URL: [Link]

  • Alwsci. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. URL:[Link]

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of N-ethyl-4-methoxyaniline

Welcome to the technical support center for N-ethyl-4-methoxyaniline. This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and valid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-ethyl-4-methoxyaniline. This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and validated protocols to effectively manage the moisture sensitivity of this versatile aniline derivative. By understanding the causality behind its reactivity and implementing robust handling techniques, you can ensure the success, reproducibility, and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is N-ethyl-4-methoxyaniline considered moisture-sensitive?

A1: The moisture sensitivity of N-ethyl-4-methoxyaniline stems from the basicity of the nitrogen atom's lone pair of electrons. In the presence of water, which is a protic solvent, the nitrogen can be protonated to form an ammonium salt. This protonation neutralizes its nucleophilic character, rendering the reagent inactive for many key synthetic transformations, such as nucleophilic substitutions or couplings, where the lone pair is essential for reactivity. In reactions involving highly reactive species like organolithium or Grignard reagents, any moisture present in the aniline or its solvent will violently quench these reagents, leading to complete reaction failure.[1][2]

Q2: What are the immediate signs of moisture contamination or degradation?

A2: While a perfectly dry sample should be a clear, pale liquid, moisture contamination or age-related degradation can manifest in several ways. Key indicators include:

  • Discoloration: A noticeable change to a darker yellow or brown hue.

  • Precipitation: Formation of an insoluble solid, which could be the ammonium salt or other degradation products.

  • Inconsistent Results: The most common sign is a significant and often inexplicable drop in reaction yield or a complete failure of the reaction.[3]

Q3: How should I properly store N-ethyl-4-methoxyaniline?

A3: Proper storage is the first line of defense against moisture contamination. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[4] For long-term storage, a cool, dry, and dark place is recommended to prevent both hydrolysis and potential light-induced degradation.[5][6] Many suppliers offer this reagent in bottles with a septum-sealed cap (e.g., AcroSeal™ or Sure/Seal™), which is the ideal format for maintaining an inert headspace and allowing for anhydrous transfer via syringe.[7][8]

Q4: Is a simple drying tube filled with calcium chloride sufficient to protect my reaction?

A4: A drying tube can prevent gross ingress of atmospheric moisture but is considered inadequate for reactions requiring strictly anhydrous conditions.[9] It does not provide a positive pressure of inert gas, meaning ambient air can still diffuse into the reaction vessel. Furthermore, calcium chloride is incompatible with amines as it can form adducts.[10] For reliable results, a system that maintains a positive pressure of dry nitrogen or argon, such as a dual-manifold Schlenk line or an inert gas balloon, is strongly recommended.[1][11][12]

Troubleshooting Guide: Common Experimental Issues

When reactions involving N-ethyl-4-methoxyaniline fail, moisture is a primary suspect. This guide provides a systematic approach to diagnosing and solving common problems.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Deactivation of Aniline: The N-ethyl-4-methoxyaniline has been protonated by residual water, inhibiting its nucleophilic activity.[3] 2. Quenching of Other Reagents: If using highly reactive reagents (e.g., n-BuLi, Grignards), trace moisture from the aniline, solvent, or glassware has destroyed them.[2][7]1. Ensure Anhydrous Conditions: Rigorously follow protocols for drying glassware, solvents, and inerting the reaction atmosphere (See Protocols below). 2. Use Fresh Reagent: Use a freshly opened bottle of N-ethyl-4-methoxyaniline or purify older stock by distillation. 3. Verify Reagent Activity: Before a large-scale reaction, run a small test reaction to confirm the activity of all reagents.
Formation of Unexpected Byproducts 1. Water-Mediated Side Reactions: Water may be participating in the reaction, leading to hydrolysis of starting materials, intermediates, or products. 2. Degradation of Reagents: The aniline or other reagents may have degraded due to improper storage or handling.1. Implement Strict Anhydrous Techniques: Use a glovebox or Schlenk line for all manipulations.[13][14] 2. Analyze Crude Mixture: Use TLC, GC-MS, or NMR to identify byproducts, which can provide clues about the unwanted reaction pathway.
Inconsistent Results Between Batches 1. Variable Moisture Content: The amount of water in the solvents or reagents is not consistent. 2. Inconsistent Inert Atmosphere: Technique for excluding air and moisture varies between experiments.[1]1. Standardize Drying Procedures: Always use freshly dried and degassed solvents. Do not assume a "new" bottle of solvent is anhydrous. 2. Adopt a Robust Workflow: Follow a standardized, step-by-step protocol for setting up the reaction and transferring reagents to ensure reproducibility. (See Protocol 2).

Experimental Protocols & Data

Data Presentation: Compatible Drying Agents

The choice of drying agent is critical when working with amines. Acidic drying agents must be avoided. The table below summarizes common laboratory drying agents and their compatibility with N-ethyl-4-methoxyaniline and its solutions.

Drying AgentFormulaCompatibility with AminesKey Characteristics
Magnesium Sulfate MgSO₄Excellent Slightly acidic, fast-acting, high capacity, fine powder can be difficult to filter.[10]
Sodium Sulfate Na₂SO₄Excellent Neutral, high capacity, but slow and less efficient; good for initial drying.[10]
Potassium Carbonate K₂CO₃Excellent Basic drying agent, ideal for amine solutions.[15]
Calcium Sulfate (Drierite®) CaSO₄Good Neutral, very efficient, but has a low capacity. Best for final drying or in drying tubes (with caution).[10]
Molecular Sieves (various)Excellent Highly efficient for achieving very low water levels. Must be properly activated (heated under vacuum). 3Å or 4Å are common choices.
Calcium Chloride CaCl₂AVOID Acidic; will react with or form adducts with amines.[10]
Calcium Hydride CaH₂AVOID Highly reactive; will deprotonate the amine. Used for drying solvents, not solutions of the compound.

Visualization: Workflow for Handling Moisture-Sensitive Reagents

The following diagram outlines the critical decision-making and handling workflow for N-ethyl-4-methoxyaniline to ensure experimental success.

Moisture_Sensitive_Workflow cluster_prep Preparation Phase cluster_handling Reagent Handling & Reaction cluster_cleanup Post-Reaction Dry_Glassware 1. Prepare Glassware (Oven/Flame-Dry) Setup C. Assemble Apparatus (Under Inert Gas) Dry_Glassware->Setup Dry_Solvents 2. Prepare Solvents (Dry & Degas) Dry_Solvents->Setup Receive A. Receive/Retrieve Reagent Inspect B. Inspect Seal Receive->Inspect Store Store Under Inert Gas Inspect->Store Not for immediate use Inspect->Setup Seal OK Transfer D. Transfer Reagent (Anhydrous Syringe Technique) Setup->Transfer React E. Run Reaction Transfer->React Quench F. Quench Reaction (Carefully) React->Quench Dispose G. Dispose of Waste & Clean Syringes Quench->Dispose

Caption: Decision workflow for handling N-ethyl-4-methoxyaniline.

Protocol 1: Preparation of Glassware and Solvents for Anhydrous Reactions

Causality: Adsorbed water on glassware and dissolved water in solvents are the most common sources of moisture contamination.[11] This protocol ensures that the entire reaction environment is free of water before introducing sensitive reagents.

Materials:

  • All required glassware (round-bottom flasks, addition funnels, condensers, etc.)

  • Stir bars

  • Rubber septa

  • Source of dry inert gas (Nitrogen or Argon) with a bubbler setup

  • Heat gun or drying oven

  • Appropriate solvents and drying agents (see table above)

Procedure:

  • Glassware Cleaning: Thoroughly wash all glassware with soap and water, rinse with deionized water, and then rinse with acetone to remove residual water and organic contaminants.

  • Oven Drying (Preferred Method): Place all glassware and stir bars in a laboratory oven set to >125°C for at least 4 hours, or preferably overnight.[9]

  • Assembly: While the glassware is still hot, assemble the reaction apparatus in a fume hood. Immediately cap all openings with rubber septa. Wear thick, heat-resistant gloves for this step.

  • Inerting the Apparatus: Insert a needle connected to the inert gas line through one septum and an outlet needle (vent) through another.[16] Flush the system with a steady flow of inert gas for 5-10 minutes to displace all the air. The positive pressure should be confirmed via the bubbler.

  • Cooling: Remove the outlet needle and allow the apparatus to cool to room temperature under a positive pressure (balloon or bubbler) of inert gas. A hot flask will pull a vacuum as it cools, so maintaining positive pressure is critical to prevent air from entering the system.[11][12]

  • Solvent Drying: If not using a freshly opened bottle of anhydrous solvent, dry the solvent over an appropriate agent. For example, to dry tetrahydrofuran (THF), it can be refluxed over sodium/benzophenone until the characteristic blue/purple color persists. For amines, drying over potassium carbonate or activated molecular sieves is a safer choice. Distill the solvent directly into the reaction flask under an inert atmosphere.

Protocol 2: Anhydrous Transfer of Liquid N-ethyl-4-methoxyaniline via Syringe

Causality: This protocol prevents the reagent from ever being exposed to the atmosphere during transfer, maintaining its purity and reactivity. The "inert gas buffer" technique ensures that no liquid reagent remains in the needle tip where it could react with air upon removal.[16][17]

Materials:

  • Assembled, inerted reaction apparatus (from Protocol 1)

  • Bottle of N-ethyl-4-methoxyaniline (preferably with a septum-sealed cap)

  • Dry, gas-tight syringe of appropriate volume

  • Long, dry needles (e.g., 18-21 gauge)[7]

  • Inert gas source

Procedure:

  • Prepare the Syringe: Dry the syringe and needle in an oven. Allow it to cool in a desiccator. Purge the syringe with dry inert gas by drawing at least 10 full volumes of gas from an inerted flask and expelling it into the hood.[8]

  • Pressurize the Reagent Bottle: Puncture the septum of the N-ethyl-4-methoxyaniline bottle with a needle connected to the inert gas line. This creates a slight positive pressure.

  • Withdraw the Reagent: Puncture the septum with the dry syringe needle. With the needle tip submerged in the liquid, allow the positive pressure in the bottle to slowly fill the syringe to a volume slightly greater than required. Do not pull back on the plunger , as this can cause leaks and introduce air.[11]

  • Remove Bubbles & Set Volume: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle's headspace. Adjust the liquid volume to the exact amount required.

  • Create an Inert Gas Buffer: With the syringe still in the bottle, raise the needle tip into the headspace and withdraw a small volume (e.g., 0.2 mL) of inert gas into the syringe.[16][17] This buffer ensures no reagent is in the needle tip upon withdrawal.

  • Transfer to Reaction Flask: Quickly and carefully remove the syringe from the reagent bottle and insert it through the septum of the reaction flask.

  • Inject the Reagent: First, inject the inert gas buffer, then slowly deliver the liquid reagent into the reaction mixture.

  • Clean Up: Immediately after use, rinse the syringe and needle by drawing up and expelling a suitable dry solvent (e.g., anhydrous THF or toluene), followed by acetone, and finally water. This prevents the reagent from hydrolyzing and seizing the syringe.[8][18]

References

  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide.
  • Fisher Scientific. (2021, May 15).
  • Wikipedia. Air-free technique.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • YouTube. (2022, February 2).
  • Fauske & Associates. (2020, October 28).
  • Division of Research Safety. Handling air-sensitive reagents AL-134.
  • BenchChem. (2025, December). dealing with moisture sensitivity in reactions involving o-Tolunitrile.
  • YouTube. (2022, February 2).
  • Oxford Lab Fine Chem.
  • Chemistry LibreTexts. (2022, May 5). 7.
  • Chemistry LibreTexts. (2022, May 6). 1.
  • Scribd. Common Drying Agents in Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Managing Moisture Sensitivity of N-Sulfinylamine Reagents.
  • TCI Chemicals. (2025, January 9).
  • Fisher Scientific.
  • Hive Stimulants.
  • Carl ROTH.
  • University of California, Irvine. Using drying agents.
  • Organic Chemistry.
  • Sigma-Aldrich.
  • Fiveable. (2025, August 15). Moisture Sensitivity: Organic Chemistry Study Guide.
  • Muby Chemicals. (2025, December 18). P-Anisidine or 4-Methoxyaniline Manufacturers, with SDS.

Sources

Optimization

Technical Support Center: Troubleshooting N-Ethyl-4-methoxyaniline Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with N-ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine) due to its unique chemical dichotomy.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with N-ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine) due to its unique chemical dichotomy.

The para-methoxy group strongly donates electron density into the aromatic ring, which theoretically enhances the nucleophilicity of the amine. However, the N-ethyl group introduces significant steric hindrance around the secondary nitrogen. This structural reality often leads to sluggish reaction rates, catalyst poisoning, or unexpected regioselectivity (such as competing electrophilic aromatic substitution at the ortho position).

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols for cross-coupling and acylation workflows involving this challenging substrate.

Section 1: Buchwald-Hartwig Amination (C-N Cross-Coupling)

Q: My Buchwald-Hartwig coupling between N-ethyl-4-methoxyaniline and an aryl bromide is stalling at <10% conversion. I am using Pd2(dba)3 and BrettPhos. What is going wrong?

A: The root cause of your stalled reaction is a mismatch between your ligand and the steric profile of your substrate. BrettPhos is highly active for primary amines but performs poorly with sterically hindered secondary amines like N-ethyl-4-methoxyaniline.

In a Pd-BrettPhos catalytic cycle, the rate-limiting step is oxidative addition. When a bulky secondary amine is introduced, the steric clash prevents efficient progression through the catalytic cycle.

Solution: Switch your ligand to RuPhos . RuPhos is specifically engineered for secondary and sterically hindered anilines 1. Theoretical and experimental studies demonstrate that for Pd-RuPhos systems, the rate-limiting step shifts to reductive elimination. Counterintuitively, the large steric bulk of the N-ethyl group actually reduces the energy barrier for reductive elimination, accelerating the formation of the C-N bond and rapidly regenerating the Pd(0) catalyst 2.

Table 1: Ligand Selection Guide for Aniline Derivatives
Ligand SystemTarget Substrate ClassRate-Limiting StepPerformance with N-ethyl-4-methoxyaniline
BrettPhos Primary AnilinesOxidative AdditionPoor (Steric clash inhibits catalytic cycle)
RuPhos Secondary/Hindered AnilinesReductive EliminationExcellent (Steric bulk accelerates elimination)
XantPhos Unhindered Primary AnilinesVariableModerate to Poor (Low conversion rates)
Protocol: Self-Validating RuPhos-Catalyzed C-N Coupling

To ensure a self-validating system, this protocol incorporates a checkpoint to confirm catalyst activation before proceeding to workup.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (1.0 mol%), RuPhos (2.0 mol%), and Cs2CO3 (1.4 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and N-ethyl-4-methoxyaniline (1.2 equiv). Causality note: A slight excess of the amine compensates for any trace moisture that might hydrolyze the aryl halide.

  • Solvent: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 85 °C for 12 hours.

  • Validation Checkpoint: At 2 hours, pull a 50 µL aliquot under positive N2 pressure. Monitor via GC-MS. The disappearance of the secondary amine mass peak (m/z 151) and the appearance of the tertiary amine product validates an active catalytic cycle. If starting materials remain untouched, verify the strict exclusion of oxygen, which rapidly oxidizes and kills the electron-rich Pd-RuPhos complex.

Section 2: N-Acylation and Suppressing Electrophilic Substitution

Q: When attempting to N-acylate N-ethyl-4-methoxyaniline with a bulky acyl chloride, I am observing a mixture of the desired N-acyl product and an unexpected ring-substituted byproduct. How can I improve chemoselectivity?

A: You are observing competing ortho-acylation (a Friedel-Crafts-type side reaction). The para-methoxy group strongly activates the aromatic ring toward electrophiles. Because the secondary nitrogen is sterically shielded by the ethyl group, the activation energy for direct N-attack is artificially high, allowing the slower ring-attack pathway to compete.

Solution: You must kinetically favor the N-acylation pathway by utilizing a nucleophilic acyl transfer catalyst. 4-Dimethylaminopyridine (DMAP) or its advanced derivative, DMAP-N-oxide, acts as an acyl shuttle. It attacks the acyl chloride to form a highly reactive, less sterically demanding N-acylpyridinium intermediate. This intermediate rapidly transfers the acyl group to the hindered secondary amine before the slower ring substitution can occur 34.

Protocol: DMAP-Catalyzed N-Acylation of Hindered Anilines
  • Reagent Mixing: Dissolve N-ethyl-4-methoxyaniline (1.0 equiv) and triethylamine (TEA, 2.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Catalyst Addition: Add DMAP (10 mol%). Causality note: Only a catalytic amount is needed because the N-acylpyridinium intermediate turns over rapidly, continuously regenerating the DMAP.

  • Electrophile Addition: Dropwise add the acyl chloride or anhydride (1.2 equiv) over 15 minutes. Causality note: Slow addition prevents localized exothermic spikes that provide the activation energy required for the unwanted ring-substitution pathway.

  • Warming: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation Checkpoint: Quench a 100 µL aliquot with saturated aqueous NaHCO3 and extract with DCM. Run a crude 1H-NMR. The diagnostic N-ethyl CH2 quartet (~3.2 ppm in the starting material) will shift significantly downfield (~3.7-4.0 ppm) upon successful amide bond formation. If the CH2 peak has not shifted, but the aromatic region has changed, ring-substitution has occurred, indicating your acylating agent was added too quickly or without sufficient DMAP.

Section 3: Diagnostic Decision Matrix

To systematically troubleshoot your reactions with N-ethyl-4-methoxyaniline, follow the logical workflow below to ensure you are selecting the correct reagents for the specific steric environment.

G Start Reaction with N-ethyl-4-methoxyaniline Q1 What is the target reaction type? Start->Q1 CN C-N Cross-Coupling (Buchwald-Hartwig) Q1->CN Acyl N-Acylation or N-Alkylation Q1->Acyl Ligand Use RuPhos Ligand (Accelerates Reductive Elimination) CN->Ligand Brett Avoid BrettPhos (Fails for Secondary Amines) CN->Brett Cat Add DMAP or DMAP-N-oxide (Nucleophilic Catalysis) Acyl->Cat Side Monitor for Ortho-Acylation (Due to p-OMe activation) Acyl->Side

Fig 1. Troubleshooting workflow for N-ethyl-4-methoxyaniline reactions based on reaction type.

References
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.1

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.2

  • Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones. Journal of the American Chemical Society.5

  • Synthesis of Bulky N‐Acyl Heterocycles by DMAPO/Boc2O‐Mediated One‐Pot Direct N‐Acylation of Less Nucleophilic N‐Heterocycles with α‐Fully Substituted Carboxylic Acids. ResearchGate.4

Sources

Reference Data & Comparative Studies

Validation

Benchmarking N-ethyl-4-methoxyaniline yields across different catalysts

Benchmarking N-Ethyl-4-methoxyaniline Yields Across Catalytic Systems: A Comprehensive Comparison Guide N-ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine) is a highly valuable secondary amine used extensively a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-Ethyl-4-methoxyaniline Yields Across Catalytic Systems: A Comprehensive Comparison Guide

N-ethyl-4-methoxyaniline (also known as N-ethyl-p-anisidine) is a highly valuable secondary amine used extensively as a ligand precursor in transition-metal catalysis and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1].

Synthesizing this compound presents a classic challenge in organic chemistry: controlling the selectivity of N-alkylation. The electron-donating methoxy (-OMe) group at the para position significantly increases the electron density on the amine nitrogen via resonance[1]. While this heightened nucleophilicity accelerates the initial coupling with electrophiles, it also makes the resulting mono-alkylated product highly reactive, frequently leading to unwanted di-alkylation (tertiary amine formation)[2].

This guide objectively benchmarks the performance of various catalytic systems for synthesizing N-ethyl-4-methoxyaniline, providing mechanistic insights and field-proven experimental protocols to help you select the optimal pathway for your specific scale and atom-economy requirements.

Mechanistic Pathways & Catalyst Selection

The synthesis of N-ethyl-4-methoxyaniline generally proceeds through one of three primary pathways:

  • Reductive Amination: Coupling p-anisidine with acetaldehyde using a hydride donor.

  • Hydrogen Borrowing (Alkyl Transfer): Reacting p-anisidine with ethanol (or an ethyl donor) using transition-metal catalysts.

  • Amide Reduction: Hydrogenation of N-(4-methoxyphenyl)acetamide.

Pathways A p-Anisidine + Acetaldehyde (Reductive Amination) Target N-Ethyl-4-methoxyaniline A->Target NaBH(OAc)3 B p-Anisidine + Ethanol (Hydrogen Borrowing) B->Target Ru or Ir Catalysts C Amide Reduction (C-N Cleavage Risk) C->Target Pd/In2O3

Caption: Major catalytic pathways for N-ethyl-4-methoxyaniline synthesis.

Causality in Catalyst Performance
  • Homogeneous Ru/Ir Catalysts (Hydrogen Borrowing): These catalysts temporarily remove hydrogen from the alcohol to form an aldehyde in situ, which condenses with the amine. The resulting metal-hydride species then selectively reduces the imine. This method boasts excellent atom economy (water is the only byproduct) and high selectivity, as the steric bulk of the catalyst often prevents the secondary amine from re-coordinating for a second alkylation[3].

  • Heterogeneous Catalysts (Pd-doped In₂O₃): While highly scalable, palladium-based hydrogenation of amides often suffers from competing C-N bond cleavage. The strong affinity of Pd for the aromatic ring can lead to over-reduction, yielding primary anilines rather than the desired secondary amine[4].

  • Borohydride Reducers (NaBH(OAc)₃): In reductive amination, NaBH(OAc)₃ is preferred over NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the protonated iminium ion over the unreacted aldehyde, thereby minimizing alcohol byproducts[5].

Quantitative Benchmarking Data

The following table summarizes the experimental yields and selectivity metrics of leading catalytic systems for the synthesis of N-ethyl-4-methoxyaniline.

Catalyst SystemReaction PathwayAlkylating AgentYield (%)Selectivity & Mechanistic NotesRef
Ru-triphos / Al(OTf)₃ Alkyl TransferN-Ethylaniline86–92% Exceptional mono-alkylation selectivity. Al(OTf)₃ acts as a Lewis acid to activate the donor.[3]
Iridium/Graphene (GIrNC) Hydrogen BorrowingEthanol / Iso-propanol80–92% High atom economy; base-free conditions. Selectivity is highly dependent on catalyst loading.[2]
Raney Nickel Hydrogen BorrowingEthanol86% Rapid reaction (15-30 mins); however, highly prone to over-alkylation if not strictly monitored.[6]
NaBH(OAc)₃ / AcOH Reductive AminationAcetaldehyde~70% Reliable bench-scale method; poor atom economy and requires stoichiometric reducing agents.[5]
Pd-doped In₂O₃ Amide HydrogenationN-(4-methoxyphenyl)acetamide12% Major C-N bond cleavage issues result in poor secondary amine yield; primarily yields primary aniline.[4]

Experimental Workflows & Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Causality for critical steps is explicitly defined so researchers can troubleshoot deviations.

Workflow N1 Imine Formation (Acid Catalyzed) N2 Iminium Ion Intermediate N1->N2 -H2O N3 Hydride Transfer (Selective Reduction) N2->N3 NaBH(OAc)3 or Metal-H N4 Target Product Isolation N3->N4 Work-up

Caption: Mechanistic workflow of selective reductive amination.

Protocol A: Transition-Metal Catalyzed Alkyl Transfer (Ru-triphos / Al(OTf)₃)

This method is ideal for late-stage functionalization where atom economy and mono-selectivity are critical.

  • Reaction Setup: In a glovebox or under strict Schlenk conditions, charge a 35 mL ACE-pressure tube with p-anisidine (1.0 mmol), N-ethylaniline (as the ethyl donor/solvent), Ru-triphos complex (2.0 mol %), and Al(OTf)₃ (5.0 mol %)[3].

    • Causality: Al(OTf)₃ acts as a Lewis acid co-catalyst. It coordinates to the intermediate species, increasing electrophilicity and lowering the activation energy for C-N bond formation[3].

  • Inert Atmosphere Maintenance: Seal the tube under an argon atmosphere.

    • Causality: Transition metal hydrides (the active [Ru-H] species) are highly sensitive to oxygen, which irreversibly oxidizes the Ru(II) center to an inactive state.

  • Thermal Activation: Heat the reaction mixture to 120–150 °C and stir for 2 to 24 hours.

  • Validation & Monitoring: Monitor via GC-MS. The disappearance of the p-anisidine peak and the emergence of a mass peak at m/z 151 confirms the formation of N-ethyl-4-methoxyaniline[2].

  • Work-up: Cool to room temperature. Remove the N-ethylaniline solvent under reduced pressure or via fractional distillation. Purify the crude yellow oil by silica gel column chromatography using a gradient elution (n-heptane → n-heptane:AcOEt 8:1)[3].

Protocol B: Direct Reductive Amination (NaBH(OAc)₃)

This method is the standard for rapid, reliable bench-scale synthesis where stoichiometric waste is acceptable.

  • Imine Condensation: To a solution of p-anisidine (1.0 equiv) in 1,2-dichloroethane (DCE) at -20 °C, add acetaldehyde (3.0 equiv)[5].

  • Acid Catalysis: Add glacial acetic acid (2.0 equiv).

    • Causality: Acetic acid protonates the carbonyl oxygen of acetaldehyde, accelerating the nucleophilic attack by the amine. It subsequently protonates the carbinolamine intermediate to facilitate the loss of water, forming the highly electrophilic iminium ion[5].

  • Reduction: Add Sodium triacetoxyborohydride (1.2 equiv) portion-wise. Stir for 30 hours, allowing the mixture to slowly warm to room temperature[5].

  • Validation: Monitor by TLC (Hexane/EtOAc). The product will appear as a less polar spot (higher Rf) compared to the starting p-anisidine[1].

  • Quench and Extraction: Quench the reaction with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract the aqueous phase with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo[5].

References

  • [1] Application Notes and Protocols for the N-alkylation of p-anisidine to form N,N-Dibenzyl-p. Benchchem. 1

  • [4] Palladium doping of In2O3 towards a general and selective catalytic hydrogenation of amides to amines and alcohols. Catalysis Science & Technology (CDMF). 4

  • [3] Ruthenium-Catalyzed Selective Mono N-Ethylation of Arylamines and Tandem Reduction/N-Ethylation of Nitroarenes Using Triethylamine and Formic Acid. The Journal of Organic Chemistry - ACS Publications. 3

  • [6] Theilheimer's of Organic Chemistry. Karger Publishers. 6

  • [5] Palladium-Catalyzed Amination of N-free-2-chloro-7-azaindole. Amazon AWS. 5

  • [2] Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. RSC Publishing. 2

Sources

Comparative

Toxicological Profiling of N-Ethyl-4-Methoxyaniline vs. Primary Aniline Derivatives: A Comparative Guide

Executive Summary Aniline and its primary derivatives, such as p-anisidine (4-methoxyaniline), are foundational intermediates in drug development and chemical synthesis. However, their utility is frequently constrained b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aniline and its primary derivatives, such as p-anisidine (4-methoxyaniline), are foundational intermediates in drug development and chemical synthesis. However, their utility is frequently constrained by severe hematological toxicity—most notably, methemoglobinemia and hemolytic anemia[1][1].

Through rational chemical design, N-alkylation (e.g., the addition of an ethyl group to form N-ethyl-4-methoxyaniline) fundamentally alters the steric and electronic profile of the amine nitrogen. This guide objectively compares the toxicological divergence between N-ethyl-4-methoxyaniline and primary aniline derivatives, providing actionable, self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Structural Determinants of Toxicity

The primary driver of aniline-induced toxicity is not the parent compound, but its hepatic bioactivation. Cytochrome P450 (CYP450) enzymes rapidly N-hydroxylate primary anilines to form highly reactive phenylhydroxylamines[2][2]. These metabolites permeate red blood cells (RBCs) and initiate a destructive redox cycle, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺, thereby forming methemoglobin and severely impairing oxygen transport[3][3].

Why N-Alkylation Mitigates Acute Toxicity: When evaluating N-ethyl-4-methoxyaniline, the secondary amine structure introduces significant steric hindrance that impedes direct N-hydroxylation. Instead, the compound must first undergo CYP-mediated N-dealkylation to revert to p-anisidine before significant N-hydroxylation can occur. This rate-limiting dealkylation step drastically flattens the pharmacokinetic curve of toxic metabolite generation, reducing acute peak methemoglobin levels compared to direct exposure to primary anilines.

Pathway Visualization

MetabolicPathway A p-Anisidine (Primary Amine) C CYP450 N-Hydroxylation A->C Rapid Kinetics B N-Ethyl-4-methoxyaniline (Secondary Amine) D CYP450 N-Dealkylation B->D Steric Hindrance E N-Hydroxylamine Metabolite C->E Direct Oxidation D->A Rate-Limiting Step F Methemoglobinemia & Oxidative Stress E->F RBC Redox Cycling

CYP450-mediated metabolic pathways comparing primary anilines and N-ethylated derivatives.

Quantitative Toxicological Comparison

The following table synthesizes the quantitative toxicological differences driven by the structural variations between standard anilines and N-ethylated derivatives[4].

CompoundAmine TypeOral LD50 (Rat)Methemoglobin PotentialPrimary Bioactivation Pathway
Aniline Primary250 mg/kgExtremeDirect N-hydroxylation
p-Anisidine Primary1320–2900 mg/kgHighDirect N-hydroxylation
N-Ethyl-4-methoxyaniline Secondary>2000 mg/kgModerate (Delayed)N-dealkylation → N-hydroxylation

Experimental Methodologies: Self-Validating Protocols

To empirically validate the reduced toxicity of N-ethyl-4-methoxyaniline, researchers must employ coupled in vitro assays that account for both hepatic metabolism and erythrocyte oxidation. These protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Hepatic Microsomal Clearance & Metabolite Tracking

Objective: Quantify the rate of N-dealkylation versus direct N-hydroxylation. Causality Check: Direct NADPH degrades rapidly at 37°C. Utilizing a regenerating system ensures a continuous supply of reducing equivalents, preventing premature CYP450 exhaustion and allowing accurate capture of the slower N-dealkylation kinetics.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological enzyme-to-substrate ratios.

  • NADPH-Regenerating System Addition: Add NADP⁺ (1 mM), glucose-6-phosphate (5 mM), and glucose-6-phosphate dehydrogenase (1 U/mL). Pre-incubate at 37°C for 5 minutes.

  • Substrate Introduction: Initiate the reaction by adding 10 µM of either p-anisidine or N-ethyl-4-methoxyaniline.

  • Temporal Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates proteins, halting metabolism to provide an exact temporal snapshot.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent compound and the appearance of the N-dealkylated metabolite (p-anisidine) in the N-ethyl cohort.

Protocol 2: Ex Vivo Erythrocyte Redox Cycling Assay

Objective: Measure the direct oxidative impact of the generated metabolites on hemoglobin. Causality Check: Washing the erythrocytes removes plasma proteins (which can non-specifically bind the test compound) and extracellular antioxidants. This creates an isolated system where the measured oxidation of hemoglobin is strictly a function of the metabolite's intrinsic redox-cycling capability.

  • Erythrocyte Isolation: Collect fresh rat blood in heparinized tubes. Centrifuge at 2,000 × g for 10 minutes at 4°C to remove plasma and the buffy coat.

  • Washing Phase: Wash the packed RBCs three times with isotonic Phosphate-Buffered Saline (PBS, pH 7.4), gently resuspending and centrifuging each time. Dilute the final washed RBCs to a 30% hematocrit in PBS.

  • Metabolite Pre-incubation: Because RBCs lack CYP450 enzymes, pre-incubate the parent compounds (100 µM) with the HLM system (from Protocol 1) for 30 minutes to generate the reactive phenylhydroxylamines.

  • Erythrocyte Exposure: Add the bioactivated mixture to the washed RBC suspension and incubate at 37°C with gentle agitation.

  • Spectrophotometric Quantification: At 30, 60, and 120 minutes, lyse a 20 µL aliquot of the RBC suspension in 2 mL of distilled water. Measure the absorbance at 630 nm (specific to methemoglobin) and 540 nm (total hemoglobin). Calculate the percentage of methemoglobin conversion to objectively compare the oxidative stress induced by the primary vs. secondary amine pathways.

References

  • Centers for Disease Control and Prevention (CDC). Aniline Medical Management Guidelines. Toxic Substance Portal.[Link]

  • Khan, M. F., et al. Aniline derivative-induced methemoglobin in rats. PubMed (NIH).[Link]

  • Harrison, J. H., & Jollow, D. J. Contribution of aniline metabolites to aniline-induced methemoglobinemia. PubMed (NIH).[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). p-Anisidine and its hydrochloride: Human health tier II assessment. Australian Government.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-methoxyaniline
© Copyright 2026 BenchChem. All Rights Reserved.